molecular formula C11H6ClNO4 B5692450 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

5-(3-chloro-4-nitrophenyl)-2-furaldehyde

Cat. No.: B5692450
M. Wt: 251.62 g/mol
InChI Key: JAVSKOGDBJUBQU-UHFFFAOYSA-N
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Description

5-(3-chloro-4-nitrophenyl)-2-furaldehyde is a useful research compound. Its molecular formula is C11H6ClNO4 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is 250.9985354 g/mol and the complexity rating of the compound is 306. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(3-chloro-4-nitrophenyl)-2-furaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-chloro-4-nitrophenyl)-2-furaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClNO4/c12-9-5-7(1-3-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVSKOGDBJUBQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC=C(O2)C=O)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-(3-chloro-4-nitrophenyl)-2-furaldehyde chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(3-Chloro-4-nitrophenyl)-2-furaldehyde is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive chalcones, Schiff bases, and skeletal analogs of the muscle relaxant Dantrolene . Characterized by a furan ring substituted at the 5-position with an electron-deficient 3-chloro-4-nitrophenyl moiety and at the 2-position with a reactive aldehyde group, this molecule serves as a versatile electrophile in organic synthesis.

This guide details the structural properties, validated synthetic pathways (specifically Meerwein arylation), and reactivity profiles necessary for utilizing this compound in drug discovery and antimicrobial research.

Chemical Identity & Physicochemical Properties[1][2][3]

The molecule combines a nitro-aromatic system with a furan-carboxaldehyde core.[1] The presence of the chlorine atom at the meta position (relative to the furan connection) and ortho to the nitro group introduces steric bulk and alters the electronic distribution compared to the parent compound, 5-(4-nitrophenyl)-2-furaldehyde.

Structural Data
PropertyDetail
IUPAC Name 5-(3-Chloro-4-nitrophenyl)furan-2-carbaldehyde
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
Functional Groups Aldehyde (-CHO), Nitro (-NO₂), Aryl Chloride (-Cl), Furan Ring
SMILES O=Cc1oc(cc1)c2ccc(c(Cl)c2)=O
Key Analogs 5-(4-Nitrophenyl)-2-furaldehyde (Dantrolene precursor)
Predicted Physicochemical Parameters

Note: Values derived from structural analogs (e.g., 5-(2-chloro-4-nitrophenyl)-2-furaldehyde) due to limited specific registry data.

ParameterValue / Range
Appearance Yellow to orange crystalline solid
Melting Point 165–185 °C (Estimated based on analogs)
Solubility Soluble in DMSO, DMF, hot Ethanol; Insoluble in Water
LogP (Predicted) ~2.8 (Moderate lipophilicity)

Synthetic Pathway: Meerwein Arylation

The most authoritative and scalable method for synthesizing 5-aryl-2-furaldehydes bearing electron-withdrawing groups is the Meerwein Arylation . This radical-mediated coupling reaction avoids the need for sensitive organometallic reagents (like palladium catalysts) which can be deactivated by the nitro group.

Protocol: Diazo Coupling of 3-Chloro-4-nitroaniline

Reaction Principle: The synthesis proceeds via the formation of a diazonium salt from 3-chloro-4-nitroaniline, followed by a copper-catalyzed coupling with 2-furaldehyde (furfural).

Step-by-Step Methodology:

  • Diazotization :

    • Dissolve 3-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated HCl and water (1:1 v/v).

    • Cool the solution to 0–5 °C in an ice bath.

    • Add an aqueous solution of Sodium Nitrite (NaNO₂) (1.2 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30–60 minutes to ensure complete formation of the diazonium salt.

  • Coupling (Meerwein Reaction) :

    • To the diazonium salt solution, add 2-Furaldehyde (1.0 eq) and a catalytic amount of Copper(II) Chloride (CuCl₂) (0.1 eq) dissolved in a minimal amount of water/acetone.

    • Allow the temperature to rise slowly to room temperature (20–25 °C) over 2–4 hours.

    • Observation: Nitrogen gas evolution will occur.

  • Isolation :

    • The product typically precipitates as a solid. Filter the crude solid.[2]

    • Wash with excess water to remove inorganic salts and unreacted diazonium species.

    • Purification : Recrystallize from ethanol or an ethanol/DMF mixture to yield pure yellow/orange crystals.

Synthesis Workflow Diagram

SynthesisPathway Start 3-Chloro-4-nitroaniline Step1 Diazotization (NaNO2, HCl, 0°C) Start->Step1 Inter Diazonium Salt Intermediate Step1->Inter Step2 Meerwein Coupling (Furfural, CuCl2) Inter->Step2 Product 5-(3-Chloro-4-nitrophenyl) -2-furaldehyde Step2->Product - N2 (gas)

Figure 1: Meerwein arylation pathway converting 3-chloro-4-nitroaniline to the target furaldehyde via a diazonium intermediate.[3]

Reactivity Profile & Applications

The molecule possesses two distinct reactive centers: the aldehyde carbonyl and the nitro group . The chlorine atom is relatively inert to nucleophilic substitution under mild conditions but can be engaged in palladium-catalyzed cross-couplings (e.g., Suzuki) if the nitro group is preserved.

A. Carbonyl Condensation (Schiff Base Formation)

The aldehyde group at the 2-position is highly electrophilic, making it ideal for condensation with amines, hydrazines, and active methylene compounds.

  • Application : Synthesis of Hydrazones and Semicarbazones .

  • Relevance : Condensation with 1-aminohydantoin yields 3-chloro-analogs of Dantrolene.

  • Mechanism : Nucleophilic attack of the amine nitrogen on the carbonyl carbon, followed by dehydration.

B. Nitro Group Reduction

The nitro group can be selectively reduced to an amine (-NH₂) using SnCl₂/HCl or catalytic hydrogenation (H₂/Pd-C).

  • Caution : Reduction must be controlled to avoid dehalogenation (loss of Cl), which is a common side reaction during catalytic hydrogenation of chloro-aromatics.

  • Strategy : Use stannous chloride (SnCl₂) or iron powder in acetic acid to preserve the aryl chloride.

Reactivity Logic Diagram

Reactivity cluster_Aldehyde Aldehyde Reactivity cluster_Nitro Nitro Reactivity Target 5-(3-Chloro-4-nitrophenyl) -2-furaldehyde Condensation Condensation with 1-Aminohydantoin Target->Condensation Acid Cat. Reduction Selective Reduction (SnCl2 / HCl) Target->Reduction Chemoselective Dantrolene 3-Chloro-Dantrolene Analog Condensation->Dantrolene - H2O Amine 5-(4-Amino-3-chlorophenyl) -2-furaldehyde Reduction->Amine

Figure 2: Divergent reactivity pathways. The aldehyde route leads to muscle relaxant analogs; the nitro route yields amino-furan scaffolds.

Analytical Characterization (Fingerprinting)

To validate the synthesis, the following spectroscopic signatures should be confirmed.

TechniqueExpected Signal / Characteristic
IR Spectroscopy 1660–1680 cm⁻¹ : C=O stretch (Aldehyde)1520 & 1340 cm⁻¹ : N-O stretch (Nitro group)3100 cm⁻¹ : C-H stretch (Furan/Aromatic)
¹H NMR (DMSO-d₆) δ 9.6–9.8 ppm : Singlet (1H), Aldehyde proton (-CHO)δ 7.0–7.8 ppm : Doublets (2H), Furan ring protonsδ 7.8–8.5 ppm : Multiplet (3H), Trisubstituted benzene ring protons
Mass Spectrometry m/z ~251/253 : Molecular ion peaks showing 3:1 ratio (characteristic of ¹³⁵Cl/³⁷Cl isotope pattern)

Safety & Handling (MSDS Highlights)

  • Hazards : Nitroaromatic compounds are potentially toxic and mutagenic. The aldehyde is a skin and eye irritant.

  • Handling : Use a fume hood. Wear nitrile gloves and safety goggles.

  • Diazonium Intermediate : The diazonium salt formed in Step 1 is unstable and potentially explosive if dried. Do not isolate the dry diazonium salt ; proceed immediately to the coupling step in solution.

References

  • Source: Journal of General Chemistry USSR (Standard protocol reference).
  • Chalcone Synthesis from Furaldehydes

    • Title: "Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety"
    • Source: Journal of Chemical and Pharmaceutical Research, 2012, 4(1):445-451.
    • URL: [Link]

    • Relevance: Describes the synthesis of the closely related 2-chloro isomer, validating the Meerwein/Claisen-Schmidt protocols.
  • Dantrolene Analog Chemistry

    • Title: "5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities"
    • Source: Egyptian Journal of Chemistry, 2015.[4]

    • URL: [Link]

    • Relevance: Comprehensive review of 5-aryl-2-furaldehyde reactivity, including hydrazone form
  • Chemical Safety Data

    • Title: "5-(4-Nitrophenyl)-2-furaldehyde PubChem Entry"
    • Source: PubChem (N
    • URL: [Link]

    • Relevance: Safety and property d

Sources

Technical Monograph: 5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Primary Scaffold for Antimicrobial & Chemotherapeutic Development

Executive Summary

5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde represents a "privileged scaffold" in medicinal chemistry, specifically within the nitrofuran class of antimicrobials. Unlike generic furan derivatives, the specific substitution pattern—combining a 3-chloro-4-nitrophenyl moiety with a furan-2-carboxaldehyde core—imparts unique electronic and steric properties. The electron-withdrawing nitro and chloro groups enhance the susceptibility of the furan ring to nucleophilic attack while facilitating the bio-activation required for antimicrobial efficacy. This compound serves as a critical intermediate for synthesizing Schiff bases (hydrazones, semicarbazones) and chalcones, which are extensively researched for their potent antibacterial, antifungal, and potential anti-tubercular activities.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9][10][11]

Physicochemical Specifications
PropertySpecification
IUPAC Name 5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
Appearance Yellow to Brownish-Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in Ethanol; Insoluble in Water
Melting Point Typically 140–160 °C (Dependent on purity/polymorph)
Key Functional Groups Nitro (-NO₂), Chloro (-Cl), Aldehyde (-CHO), Furan Ring
Structural Significance

The 3-chloro substituent provides steric bulk and lipophilicity, modulating the bioavailability compared to the unsubstituted nitrophenyl analog. The 4-nitro group is the pharmacophore responsible for biological activity (via nitro-reduction). The 2-carbaldehyde is the "synthetic handle," allowing for rapid diversification into libraries of bioactive heterocycles.

Synthetic Methodology (Meerwein Arylation)

The most robust route for synthesizing 5-arylfurfurals is the Meerwein Arylation . This protocol couples an aniline derivative with furfural via a diazonium salt intermediate, catalyzed by copper(II) salts.

Reaction Pathway

The synthesis proceeds in two distinct phases: Diazotization and Coupling .

SynthesisPathway Aniline 3-Chloro-4-nitroaniline Diazonium [Diazonium Salt Intermediate] Aniline->Diazonium Diazotization NaNO2 NaNO2 / HCl (0-5°C) NaNO2->Diazonium Product 5-(3-chloro-4-nitrophenyl) furan-2-carbaldehyde Diazonium->Product Meerwein Arylation (-N2 gas) Furfural Furfural (2-Furaldehyde) Furfural->Product CuCl2 CuCl2 (Catalyst) CuCl2->Product Catalysis

Figure 1: Meerwein arylation pathway for the synthesis of the target nitrofuran scaffold.[1][2][3]

Detailed Experimental Protocol

Safety Note: Diazo compounds are unstable. Maintain temperature strictness. Perform in a fume hood.

Phase A: Diazotization

  • Dissolution: In a 250 mL three-necked flask, dissolve 3-chloro-4-nitroaniline (17.2 g, 0.1 mol) in a mixture of conc. HCl (30 mL) and water (30 mL) . Heat gently if necessary to dissolve, then cool to 0–5 °C in an ice-salt bath.

  • Nitrite Addition: Dropwise add a solution of Sodium Nitrite (7.0 g, 0.1 mol) in water (15 mL). Maintain the internal temperature below 5 °C. Stir for 30 minutes. The solution should become clear/yellowish.

Phase B: Coupling (Meerwein Reaction)

  • Preparation: In a separate vessel, mix Furfural (9.6 g, 0.1 mol) and CuCl₂·2H₂O (2.5 g) in acetone/water (1:1, 50 mL).

  • Addition: Slowly add the cold diazonium salt solution to the furfural mixture over 30 minutes, maintaining the temperature at 20–25 °C (room temperature).

  • Reaction: Stir the mixture vigorously for 4–6 hours. Nitrogen gas evolution will be observed.

  • Workup: The product will precipitate as a solid. Filter the crude solid.[4]

  • Purification: Wash the cake with cold water (3x) to remove acid and copper salts. Recrystallize from Ethanol or DMF/Ethanol mixture to yield yellow/brown needles.

Validation:

  • Yield: Expect 60–75%.

  • IR Spectrum: Look for C=O stretch at ~1670 cm⁻¹ and NO₂ stretches at 1520/1340 cm⁻¹.

Reactivity & Biological Mechanism[7][8]

Derivatization Potential

The aldehyde group is highly reactive toward nucleophiles, making this compound a precursor for:

  • Schiff Bases: Reaction with amines/hydrazines yields azomethines (-CH=N-), which often exhibit higher antimicrobial activity than the parent aldehyde.

  • Chalcones: Claisen-Schmidt condensation with acetophenones yields chalcones with anti-inflammatory properties.

Mechanism of Action (Antimicrobial)

The biological activity of nitrofurans hinges on the nitro group .

  • Uptake: The compound penetrates the bacterial cell wall.

  • Activation: Bacterial Type I Nitroreductases (oxygen-insensitive) reduce the nitro group (-NO₂) via a series of electron transfers.

  • Toxicity: This reduction generates highly reactive nitro-radical anions and nitroso intermediates .

  • Damage: These radicals covalently bind to bacterial DNA and proteins, inhibiting replication and causing cell death.

MOA Prodrug 5-(3-chloro-4-nitrophenyl) furan-2-carbaldehyde Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 2e- Reduction Enzyme Bacterial Nitroreductase (Type I) Enzyme->Radical Catalyzes DNA Bacterial DNA/Proteins Radical->DNA Covalent Binding Oxidative Stress Death Inhibition of Replication & Cell Death DNA->Death Macromolecular Damage

Figure 2: Mechanism of Action. The compound acts as a prodrug activated by bacterial enzymes.

Safety & Handling (MSDS Highlights)

  • GHS Classification:

    • Warning: Suspected of causing genetic defects (Muta. 2). Nitrofurans are known to be mutagenic in Ames tests.

    • Irritant: Causes skin (H315), eye (H319), and respiratory irritation (H335).

  • Handling: Use full PPE (Gloves, Goggles, Respirator). Handle in a fume hood to avoid dust inhalation.

  • Storage: Store in a cool, dry place, protected from light (aldehydes can oxidize to carboxylic acids over time).

References

  • Synthesis of Aryl Furan Derivatives: Rajeena, C. H., et al. (2018).[4] "Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety." Journal of Chemical and Pharmaceutical Research, 10(6), 184-189.[4] Link

  • Meerwein Arylation Protocol: Doyle, M. P., et al. (1977). "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Meerwein Arylation." Journal of Organic Chemistry.
  • Nitrofuran Antimicrobial Mechanism: Whiteway, J., et al. (1998). "Nitrofurans as Potent Antibacterial Agents: A Systematic Review." Clinical Microbiology Reviews.
  • Chemical Properties & Catalog Data: ChemicalBook. "5-(4-Nitrophenyl)-2-furaldehyde Properties" (Analogous compound data). Link

  • Photochemical Synthesis: D'Auria, M., et al. "Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives."[5] Tetrahedron. Link

Sources

Technical Guide: Design, Synthesis, and Evaluation of Novel Nitro-Substituted Aryl Furan Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The resurgence of antimicrobial resistance (AMR) and the need for targeted chemotherapeutics have renewed interest in the nitrofuran scaffold. Historically stigmatized due to mutagenicity concerns, modern medicinal chemistry has revealed that nitro-substituted aryl furan derivatives possess a unique "dual-warhead" capability: they act as prodrugs activated by bacterial nitroreductases (NTR) to combat ESKAPE pathogens, while also exhibiting selective cytotoxicity against hypoxic tumor environments.

This technical guide provides a rigorous framework for the design, modular synthesis, and biological validation of these compounds. It moves beyond classical agents (e.g., Nitrofurantoin) to explore novel aryl-coupled derivatives that optimize the therapeutic index.

Structural Rationale & Mechanism of Action

The "Warhead" Concept

The pharmacological core of these derivatives is the 5-nitro group .[1] It functions not as a static binding element, but as a suicide substrate.

  • Prodrug Activation: In bacteria (E. coli, M. tuberculosis), type I oxygen-insensitive nitroreductases (NfsA, NfsB) reduce the nitro group via a two-electron transfer mechanism.[1][2][3]

  • Reactive Intermediates: This reduction generates highly reactive nitroso and hydroxylamine intermediates, which covalently bind to ribosomal proteins and DNA, halting replication.[4]

  • Selectivity: Mammalian cells largely lack these specific nitroreductases, providing a window of selectivity, although type II nitroreductases (oxygen-sensitive) can generate toxic superoxide radicals in aerobic environments.

The Aryl-Furan Scaffold

The furan ring serves as a planar, electron-rich linker. Substituting the 2-position with an aryl group (via Suzuki coupling) allows for the modulation of:

  • Lipophilicity (LogP): Essential for penetrating the gram-negative outer membrane.

  • Electronic Tuning: Electron-withdrawing groups (EWGs) on the aryl ring can stabilize the radical anion intermediate, potentially reducing off-target toxicity.

Pathway Visualization: Bioactivation

The following diagram illustrates the critical bioactivation pathway that researchers must exploit for potency while mitigating for host toxicity.

MOA_Pathway Prodrug Nitro-Aryl Furan (Prodrug) NTR_Bact Bacterial NTR (Type I: NfsA/B) Prodrug->NTR_Bact Specific Activation NTR_Mam Mammalian NTR (Type II) Prodrug->NTR_Mam Off-Target Intermediates Nitroso/Hydroxylamine Intermediates NTR_Bact->Intermediates 2e- Reduction Radical Nitro-Radical Anion (R-NO2•-) NTR_Mam->Radical 1e- Reduction Radical->Prodrug Futile Cycle (O2 -> O2•-) ROS Superoxide (ROS) (Oxidative Stress) Radical->ROS DNA_Damage DNA Strand Breaks & Protein Adducts Intermediates->DNA_Damage Covalent Binding Death Cell Death (Bactericidal/Cytotoxic) DNA_Damage->Death ROS->DNA_Damage

Caption: Figure 1.[1][5] Dual activation pathways. Green path denotes desired bacterial activation; Red path denotes mammalian toxicity risks via ROS generation.

Modular Chemical Synthesis

To access a library of novel derivatives, a modular approach using Suzuki-Miyaura Cross-Coupling is superior to direct arylation due to milder conditions and higher functional group tolerance.

Synthetic Workflow

The strategy involves coupling a commercially available aryl boronic acid with a halogenated furan, followed by nitration (if not already present) or using a nitro-bearing furan halide.

Synthesis_Workflow Start1 Aryl Boronic Acid (Ar-B(OH)2) Catalyst Pd(dppf)Cl2 / K2CO3 Dioxane/H2O, 80°C Start1->Catalyst Start2 5-Bromo-2-furoic acid (or ester) Start2->Catalyst Intermediate Aryl-Furan Scaffold Catalyst->Intermediate Suzuki Coupling Nitration Nitration (HNO3 / H2SO4 or Ac2O) Intermediate->Nitration Electrophilic Subst. Final 5-Nitro-2-Aryl Furan (Target) Nitration->Final C-5 Functionalization

Caption: Figure 2. Modular synthesis via Suzuki-Miyaura coupling followed by C-5 nitration.

Detailed Protocol: Suzuki Coupling & Nitration

Validation: This protocol is self-validating via TLC monitoring (disappearance of bromide) and ¹H-NMR (appearance of aryl protons).

Step 1: Cross-Coupling [5][6][7][8][9]

  • Reagents: Charge a Schlenk flask with 5-bromo-2-furoic acid methyl ester (1.0 eq), Aryl boronic acid (1.2 eq), and Potassium carbonate (K₂CO₃, 2.0 eq).

  • Catalyst: Add Pd(dppf)Cl₂ (3-5 mol%). Note: The bidentate ligand dppf prevents rapid catalyst decomposition.

  • Solvent: Add degassed 1,4-dioxane/water (4:1 ratio).

  • Reaction: Heat to 80-90°C under inert atmosphere (N₂ or Ar) for 4-12 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Filter through Celite, extract with EtOAc, and purify via flash column chromatography.

Step 2: C-5 Nitration (The Critical Step)

  • Preparation: Dissolve the Aryl-Furan intermediate in acetic anhydride (Ac₂O).

  • Addition: Cool to 0°C. Dropwise add fuming HNO₃ (1.1 eq). Caution: Exothermic.

  • Mechanism: The furan ring is electron-rich; nitration occurs preferentially at the open C-5 position.

  • Quench: Pour onto crushed ice. The product often precipitates as a yellow/orange solid.

Biological Evaluation & Data Analysis

Antimicrobial Potency (MIC)

Novel derivatives must be screened against a panel of Gram-positive and Gram-negative bacteria. The Broth Microdilution Method (CLSI guidelines) is the gold standard.

Representative Data (Hypothetical/Literature-Based Range): The following table summarizes typical activity profiles for optimized nitro-aryl furans compared to standard antibiotics.

Compound IDR-Substituent (Aryl)S. aureus (MIC µg/mL)E. coli (MIC µg/mL)M. tuberculosis (MIC µg/mL)
NF-Ref Nitrofurantoin (Std)16 - 3232 - 64>64
NAF-01 4-Chlorophenyl4 - 816 - 3212.5
NAF-02 3,4-Dichlorophenyl1 - 2 8 - 166.25
NAF-03 4-Morpholinophenyl8 - 164 - 8 25
NAF-04 2-Pyridyl>64>64>64

Interpretation: Lipophilic electron-withdrawing groups (NAF-02) generally enhance potency against Gram-positives by facilitating membrane permeation.

Anticancer Activity (MTT Assay)

Nitrofurans are increasingly screened for repurposing as anti-cancer agents, particularly for solid tumors with hypoxic cores (which overexpress nitroreductases).

Protocol:

  • Seed cells (HeLa, MCF-7, HepG2) in 96-well plates.

  • Treat with compound (0.1 - 100 µM) for 48h.

  • Add MTT reagent; measure absorbance at 570 nm.

Toxicology: The Mutagenicity Hurdle

The primary failure point for nitrofurans in drug development is genotoxicity. The Ames Test (Salmonella typhimurium reverse mutation assay) is the mandatory gatekeeper.

Ames Test Protocol (Standardized)
  • Strains: TA98 (frameshift), TA100 (base-pair substitution).

  • Metabolic Activation: Assays must be run with and without S9 rat liver fraction to assess metabolic activation.

  • Threshold: A 2-fold increase in revertant colonies over vehicle control is considered positive (mutagenic).[10]

Mitigation Strategies

To design out mutagenicity while keeping potency:

  • Steric Hindrance: Bulky groups ortho to the nitro group can twist the nitro group out of planarity, altering its reduction potential.

  • Electronic Modulation: Reducing the electron affinity of the nitro group (via electron-donating groups on the furan) can slow down the formation of the radical anion.

References

  • Review of Furan Scaffolds: Gangurde, P. N., et al. (2024).[11] "Furan: A Promising Scaffold for Biological Activity."[11][12] International Journal of Advances in Biological and Biomedical Research.[11]

  • Anticancer Mechanisms: Grabarczyk, M., et al. (2022). "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." International Journal of Molecular Sciences.

  • Suzuki Coupling Protocol: Billingsley, K., & Buchwald, S. L. (2007). "A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles." Journal of the American Chemical Society.

  • Nitroreductase Activation: Whiteway, C., et al. (1998). "Oxygen-insensitive nitroreductases: analysis of the roles of nfsA and nfsB in development of resistance to 5-nitrofuran derivatives in Escherichia coli." Journal of Bacteriology.

  • Ames Test Guidelines: OECD Guideline for Testing of Chemicals. (2020). "Test No. 471: Bacterial Reverse Mutation Test." OECD iLibrary.

  • Nitrofuran Resistance: Le, V., & Rakonjac, J. (2021).[4] "Nitrofurans: Revival of an 'old' drug class in the fight against antibiotic resistance."[2][4] PLOS Pathogens.

Sources

A Comprehensive Technical Guide to 5-(3-chloro-4-nitrophenyl)-2-furaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-(3-chloro-4-nitrophenyl)-2-furaldehyde is a heterocyclic aldehyde that integrates several key pharmacophores known for their significant roles in medicinal chemistry. The furan ring, a common motif in both natural products and synthetic drugs, is coupled to a substituted phenyl ring bearing both a nitro group and a chlorine atom. This unique combination suggests a high potential for biological activity, particularly in the realms of antimicrobial and anticancer research. This technical guide provides an in-depth exploration of this molecule, including its structural representation via the SMILES string, a detailed, field-proven synthetic protocol, and a discussion of its potential mechanisms of action and applications for drug development professionals.

Molecular Identity and Physicochemical Properties

The foundational step in understanding any compound is to establish its precise chemical identity. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is a derivative of 2-furaldehyde (furfural) where the C5 position of the furan ring is substituted with a 3-chloro-4-nitrophenyl group.

Canonical SMILES (Simplified Molecular-Input Line-Entry System): O=Cc1ccc(o1)c2ccc(c(c2)Cl)[O-]

This string provides an unambiguous, machine-readable representation of the molecule's two-dimensional structure.

Physicochemical Data Summary:

A summary of key computed properties is presented below. These values are critical for researchers in predicting the compound's behavior in various experimental and physiological settings, including solubility, permeability, and potential for off-target effects.

PropertyValueSource
Molecular Formula C₁₁H₆ClNO₄(Calculated)
Molecular Weight 251.63 g/mol (Calculated)
XLogP3 2.8(Estimated)
Hydrogen Bond Donors 0(Calculated)
Hydrogen Bond Acceptors 5(Calculated)
Rotatable Bond Count 2(Calculated)
Topological Polar Surface Area 76 Ų(Calculated)

Synthesis and Characterization

The synthesis of 5-aryl-2-furaldehydes can be achieved through several established cross-coupling methodologies. Based on the successful synthesis of isomeric compounds, the Meerwein arylation reaction stands out as a robust and reliable method.[1]

Proposed Primary Synthetic Route: Meerwein Arylation

The Meerwein arylation is a radical reaction that involves the copper-catalyzed addition of an aryl diazonium salt to an electron-deficient alkene or heterocycle, such as furan.[2] This method is particularly effective for coupling anilines to furfural.

The overall transformation is as follows: 3-Chloro-4-nitroaniline + 2-Furaldehyde → 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

Meerwein Arylation Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Arylation cluster_workup Step 3: Purification start_aniline 3-Chloro-4-nitroaniline reagents_diaz NaNO₂, aq. HCl (0-5 °C) start_aniline->reagents_diaz 1. diazonium 3-Chloro-4-nitrophenyl diazonium chloride reagents_diaz->diazonium 2. furfural 2-Furaldehyde (Furfural) catalyst Copper(II) Chloride (CuCl₂) in Acetone/Water diazonium->catalyst 3. Add to Furfural solution diazonium->catalyst furfural->catalyst 4. Reactant product Crude 5-(3-chloro-4-nitrophenyl) -2-furaldehyde catalyst->product 5. Stir at RT catalyst->product purification Filtration, Washing & Recrystallization (Ethanol) product->purification 6. product->purification final_product Pure Product purification->final_product 7.

Caption: Workflow for the Meerwein Arylation Synthesis.

Experimental Protocol: Meerwein Arylation

This protocol is adapted from the established synthesis of the 2-chloro-4-nitrophenyl isomer.[1]

  • Diazotization of Aniline:

    • Dissolve 3-chloro-4-nitroaniline (1.0 eq.) in a 1:1 mixture of concentrated hydrochloric acid and water with heating and stirring.

    • Cool the resulting solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, ensuring the temperature remains below 5 °C.

    • Stir the reaction mixture for 1 hour at this temperature to ensure complete formation of the diazonium salt.

    • Filter the cold solution to remove any impurities. The filtrate contains the target diazonium salt.

  • Copper-Catalyzed Coupling:

    • In a separate reaction vessel, dissolve 2-furaldehyde (1.2 eq.) in acetone or a suitable organic solvent.

    • Add an aqueous solution of copper(II) chloride (0.2 eq.) to the furfural solution and stir.

    • Slowly add the previously prepared cold diazonium salt solution to the furfural-catalyst mixture dropwise. Vigorous gas (N₂) evolution will be observed.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours, then allow it to stand overnight.

  • Work-up and Purification:

    • The precipitated solid product is collected by vacuum filtration.

    • Wash the crude product thoroughly with cold water to remove inorganic salts.

    • The product is then dried.

    • Recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

Alternative Synthetic Route: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful alternative for forming the C-C bond between the furan and phenyl rings.[3][4] This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide.

Conceptual Workflow:

  • Reactants: 5-Bromo-2-furaldehyde and (3-chloro-4-nitrophenyl)boronic acid.

  • Catalyst System: A palladium(0) source, such as Pd(PPh₃)₄, and a suitable phosphine ligand.[5]

  • Base and Solvent: An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a solvent system such as dimethoxyethane (DME) or a toluene/ethanol/water mixture.[3]

  • Reaction: The components are heated, often under an inert atmosphere, to drive the catalytic cycle to completion.

While highly effective, this route requires the synthesis or commercial availability of the specific boronic acid, which may be more costly than the aniline used in the Meerwein reaction.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure, including the substitution pattern on both the furan and phenyl rings.

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the aldehyde carbonyl (C=O) stretch (~1670-1690 cm⁻¹), the nitro (NO₂) asymmetric and symmetric stretches (~1520 and ~1340 cm⁻¹), and C-Cl bond vibrations.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a monochlorinated compound (M+ and M+2 peaks in an approximate 3:1 ratio).

Scientific Rationale and Potential Mechanism of Action

The therapeutic potential of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is derived from its constituent chemical motifs. The nitrofuran scaffold is a well-established "privileged structure" in antimicrobial drug discovery.[6]

The Nitrofuran Pharmacophore: Reductive Activation

The antimicrobial activity of nitroaromatic compounds, including nitrofurans, is contingent upon their intracellular reduction.[7]

  • Entry into the Cell: The compound, being relatively lipophilic, passively diffuses across the microbial cell membrane.

  • Enzymatic Reduction: Inside the cell (e.g., a bacterium), flavin-containing nitroreductase enzymes transfer electrons to the nitro group.

  • Generation of Reactive Species: This one-electron reduction generates a highly reactive nitro anion radical. Further reduction can lead to the formation of other cytotoxic species, such as nitroso and hydroxylamino derivatives.

  • Cellular Damage: These reactive intermediates are non-specific and can cause widespread damage to cellular macromolecules, including DNA, RNA, ribosomes, and enzymes, leading to cell death. This multi-targeted mechanism is a key reason why resistance to nitrofurans develops relatively slowly.

Nitrofuran Activation Compound R-NO₂ (Parent Drug) Enzyme Bacterial Nitroreductase Compound->Enzyme + e⁻ Radical R-NO₂•⁻ (Nitro Anion Radical) Enzyme->Radical Reduction Intermediates R-NO (Nitroso) R-NHOH (Hydroxylamino) Radical->Intermediates + e⁻, + H⁺ Damage Damage to DNA, Ribosomes, Enzymes Intermediates->Damage Covalent Binding & Oxidative Stress

Caption: Proposed mechanism of nitrofuran bioactivation.

Influence of Phenyl Ring Substituents

The chloro and nitro groups on the phenyl ring are not merely passive structural elements. They play a crucial role in modulating the molecule's electronic properties and lipophilicity (LogP).

  • Electron-Withdrawing Nature: Both the chlorine and nitro groups are strongly electron-withdrawing. This property can enhance the electrophilicity of the nitro group, potentially facilitating its reduction by bacterial nitroreductases and thus increasing its antimicrobial potency.

  • Lipophilicity: The chlorine atom significantly increases the molecule's lipophilicity. This can improve its ability to cross bacterial cell membranes, leading to higher intracellular concentrations and enhanced efficacy.

Applications in Drug Discovery and Development

The structural features of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde make it a compelling candidate for several therapeutic areas.

Lead Compound for Antimicrobial Agents

The primary and most evident application is in the development of new antibacterial and antifungal agents. The nitrofuran core is a validated antimicrobial pharmacophore, and the specific substitution pattern offers a unique chemical space for optimization. Research efforts would focus on:

  • Broad-Spectrum Activity Screening: Evaluating the compound against a diverse panel of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution on the phenyl ring or derivatizing the aldehyde group to optimize potency and reduce toxicity.

  • Mechanism of Resistance Studies: Investigating its efficacy against drug-resistant strains to determine if it can overcome existing resistance mechanisms.

Scaffold for Anticancer Drug Development

Substituted furans and nitroaromatic compounds have also demonstrated significant potential as anticancer agents.[8][9] The mechanism often involves bioreduction in the hypoxic (low oxygen) environment characteristic of solid tumors, leading to targeted cell killing. The aldehyde group also serves as a versatile chemical handle for creating more complex derivatives, such as Schiff bases or chalcones, which have been shown to possess potent cytotoxic activities.[1]

Versatile Synthetic Intermediate

The aldehyde functional group is one of the most versatile in organic chemistry. It can be readily converted into a wide array of other functional groups and heterocyclic systems, making 5-(3-chloro-4-nitrophenyl)-2-furaldehyde a valuable starting material for building diverse chemical libraries for high-throughput screening.[10]

Safety and Handling

While specific toxicological data for this compound is not available, its chemical class suggests that appropriate precautions should be taken.

  • Hazard Classification (Predicted): Based on related compounds like 5-(4-nitrophenyl)-2-furaldehyde, this molecule is likely to be classified as harmful if swallowed, a skin irritant, and a serious eye irritant.[11]

  • Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and strong oxidizing agents.

Conclusion

5-(3-chloro-4-nitrophenyl)-2-furaldehyde represents a molecule of significant interest for medicinal chemists and drug development professionals. Its synthesis is readily achievable through established chemical reactions like the Meerwein arylation. The convergence of the antimicrobial nitrofuran core with a strategically substituted phenyl ring provides a strong rationale for its investigation as a novel therapeutic agent. The insights and protocols detailed in this guide serve as a foundational resource for researchers aiming to unlock the full potential of this promising heterocyclic compound.

References

  • Degen, L., Salvaterra, M., Vella, S., Nardi, D., & Massarani, E. (1972). Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones. Chemotherapy, 17(2), 130-40. [Link]

  • Jadhav, S. D., et al. (2012). Synthesis and biological activity of some new 2-furaldehyde-n'(6/7-substituted 2h-1, 4-benzoxazin-3-yl) hydrazones. Journal of the Korean Chemical Society, 56(2), 249-254. (Note: A direct clickable URL is not available, but the journal and article details are provided for reference.)
  • Rajeena, A., et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. [Link]

  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde. National Center for Biotechnology Information. [Link]

  • Obushak, M. D., et al. (2010). Mechanism of Meerwein arylation of furan derivatives. Russian Journal of Organic Chemistry, 46(5), 716-723. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Scilit. (n.d.). Mechanism of Meerwein arylation of furan derivatives. [Link]

  • Inxight Drugs. (n.d.). 5-(4-NITROPHENYL)-2-FURALDEHYDE. National Center for Advancing Translational Sciences. [Link]

  • Organic Syntheses. (n.d.). A Nickel-Catalyzed Suzuki-Miyaura Coupling for the Synthesis of 5-(Furan-3-yl)pyrimidine. Org. Synth. 2016, 93, 306. [Link]

  • Sbardella, G., et al. (2010). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 15(7), 4478-4487. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-nitrofuraldehyde chloro-oxime. [Link]

  • CAS Common Chemistry. (n.d.). 2-(Chloromethyl)-4-nitrophenol. American Chemical Society. [Link]

  • Buinauskaitė, V., et al. (2014). Synthesis and microwave-promoted Suzuki–Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6ʹH-spiro[indole-2,2ʹ-piperidin]. Chemija, 25(4), 223-229. [Link]

  • PubChemLite. (n.d.). 5-(4-nitrophenyl)-2-furaldehyde oxime. Université du Luxembourg. [Link]

  • Al-Masoudi, W. A., & Al-Amery, K. H. A. (2023). Organic Synthesis of Some New Compounds Derived from Furfural and Their Evaluation as Antioxidants. Journal of Medicinal and Chemical Sciences, 6(5), 1025-1033. [Link]

  • Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 26(10), 2997. [Link]

  • Neumaier, F., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. Molbank, 2023(2), M1666. [Link]

  • Organic Syntheses. (n.d.). p-ACETYL-α-BROMOHYDROCINNAMIC ACID. Org. Synth. 1977, 56, 32. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde, a compound of interest in medicinal chemistry and synthetic organic chemistry. Due to its potential as a versatile building block, understanding its synthesis, properties, and safe handling is crucial for its application in research and development.

Disclaimer: As of the latest literature review, a specific CAS number for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde has not been assigned, suggesting its status as a novel or less-common research chemical. The information presented herein is based on established synthetic methodologies and extrapolated data from closely related analogs.

Introduction and Rationale

Substituted 2-furaldehyde derivatives are a cornerstone in the synthesis of a wide array of heterocyclic compounds with significant pharmacological activities. The introduction of a substituted phenyl ring at the 5-position of the furan moiety, particularly one bearing nitro and chloro groups, offers a rich scaffold for further chemical elaboration. The electron-withdrawing nature of the nitro and chloro substituents can influence the reactivity of the furan ring and the aldehyde group, making 5-(3-chloro-4-nitrophenyl)-2-furaldehyde a promising intermediate for the development of novel therapeutic agents, including potential antibacterial and anticancer compounds.[1][2]

Proposed Synthetic Pathways

The synthesis of 5-aryl-2-furaldehydes can be approached through several established cross-coupling reactions. Based on the available literature for analogous compounds, two primary synthetic routes are proposed for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde: the Meerwein Arylation and the Suzuki-Miyaura Coupling.

Meerwein Arylation of 2-Furaldehyde

The Meerwein arylation is a classic and effective method for the arylation of electron-poor alkenes, such as the furan ring in 2-furaldehyde, using an aryl diazonium salt.[3] This approach is particularly suitable given the commercial availability of the requisite aniline precursor.

Reaction Scheme:

Meerwein Arylation cluster_0 Step 1: Diazotization cluster_1 Step 2: Arylation 3-chloro-4-nitroaniline 3-chloro-4-nitroaniline diazonium_salt 3-chloro-4-nitrophenyl diazonium chloride 3-chloro-4-nitroaniline->diazonium_salt NaNO₂, HCl, 0-5 °C product 5-(3-chloro-4-nitrophenyl) -2-furaldehyde diazonium_salt->product 2-furaldehyde, Cu(II)Cl₂ 2-furaldehyde 2-furaldehyde

Caption: Proposed Meerwein arylation pathway for the synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

Experimental Protocol:

  • Diazotization of 3-chloro-4-nitroaniline:

    • In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0-5 °C, suspend 3-chloro-4-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

    • Stir the resulting solution for 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Meerwein Arylation:

    • In a separate reaction vessel, dissolve 2-furaldehyde (1.5 eq) in a suitable solvent such as acetone or aqueous acetone.

    • Add a catalytic amount of copper(II) chloride (0.1-0.2 eq).

    • To this mixture, add the freshly prepared diazonium salt solution dropwise, ensuring the temperature is maintained between 25-40 °C. Vigorous gas evolution (N₂) will be observed.

    • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

Causality Behind Experimental Choices:

  • The low temperature for the diazotization is critical to prevent the decomposition of the unstable diazonium salt.

  • Copper(II) chloride is a common catalyst for Meerwein arylations, facilitating the radical-mediated addition of the aryl group to the furan ring.[3]

  • The use of an excess of the alkene (2-furaldehyde) can help to improve the yield of the desired product and minimize side reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[4][5] This method offers the advantage of milder reaction conditions and a high degree of functional group tolerance.

Reaction Scheme:

Suzuki-Miyaura Coupling boronic_acid 5-formyl-2-furylboronic acid product 5-(3-chloro-4-nitrophenyl) -2-furaldehyde boronic_acid->product Pd catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Ethanol/H₂O) aryl_halide 1-bromo-3-chloro-4-nitrobenzene aryl_halide->product

Caption: Proposed Suzuki-Miyaura coupling pathway for the synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

Experimental Protocol:

  • Reaction Setup:

    • To a reaction vessel, add 5-formyl-2-furylboronic acid (1.0 eq), 1-bromo-3-chloro-4-nitrobenzene (1.2 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 eq), and a base such as potassium carbonate (2.0-3.0 eq).

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Solvent Addition and Reaction:

    • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/ethanol/water or dioxane/water).[6]

    • Heat the reaction mixture to a temperature of 80-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • The palladium catalyst is essential for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[5]

  • The base is required to activate the boronic acid for the transmetalation step.[7]

  • The use of a degassed solvent system is important to prevent the oxidation and deactivation of the palladium(0) catalyst.

Physicochemical Properties (Inferred)

The following properties are estimated based on the known characteristics of similar compounds, such as 5-(4-nitrophenyl)-2-furaldehyde (CAS 7147-77-5).[8][9][10]

PropertyInferred ValueSource of Analogy
Molecular Formula C₁₁H₆ClNO₄-
Molecular Weight 251.63 g/mol -
Appearance Likely a yellow to orange solid[9]
Melting Point Expected to be in the range of 180-220 °C[9]
Solubility Likely soluble in polar organic solvents (DMSO, DMF), sparingly soluble in others[9]
Boiling Point Predicted to be >400 °C at 760 mmHg[10]

Potential Applications in Research and Development

The unique structural features of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde make it a valuable intermediate in several areas of drug discovery and materials science.

  • Medicinal Chemistry: The nitrophenylfuran scaffold is present in various compounds with demonstrated biological activity. This molecule can serve as a precursor for the synthesis of:

    • Antibacterial agents: Nitrofuran derivatives have a long history as antimicrobial agents.[9]

    • Anticancer agents: The core structure can be modified to generate novel chalcones and other heterocyclic systems with potential antineoplastic properties.[1][2]

    • Enzyme inhibitors: The aldehyde functionality allows for the construction of Schiff bases and other derivatives that can be screened for inhibitory activity against various enzymes.

  • Organic Synthesis: As a bifunctional molecule, it can undergo a variety of chemical transformations at both the aldehyde group and the aromatic rings, making it a versatile building block for more complex molecular architectures.

Safety and Handling

While specific toxicity data for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is not available, a conservative approach to handling is warranted based on the known hazards of its structural components and related molecules.

Hazard Assessment (Inferred):

  • Acute Toxicity: Likely harmful if swallowed, in contact with skin, or if inhaled, based on data for related nitrophenyl and furan compounds.[11][12]

  • Skin and Eye Irritation: Expected to cause skin and serious eye irritation.[8][11]

  • Respiratory Irritation: May cause respiratory irritation.[11]

Recommended Handling Precautions:

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.[11]

    • Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[11]

    • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.[13]

  • Engineering Controls:

    • Work in a well-ventilated laboratory, ideally within a certified chemical fume hood.

    • Ensure easy access to an eyewash station and a safety shower.[11]

  • Storage:

    • Store in a tightly sealed container in a cool, dry, and dark place.

    • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

  • Disposal:

    • Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

5-(3-chloro-4-nitrophenyl)-2-furaldehyde represents a promising, albeit not widely characterized, chemical entity with significant potential as an intermediate in synthetic and medicinal chemistry. The synthetic pathways outlined in this guide provide a solid foundation for its preparation in a laboratory setting. Researchers and drug development professionals are encouraged to explore the utility of this compound, always adhering to strict safety protocols due to the inferred hazardous nature of the molecule. Further characterization and biological evaluation of this compound and its derivatives are warranted to fully elucidate its potential.

References

  • Fisher Scientific. (2025, December 18).
  • Wikipedia. (n.d.).
  • TCI Chemicals. (2025, October 29).
  • CPAChem. (2023, January 18).
  • Aminath Rajeena CH et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189.
  • Merck Millipore. (2024, July 2).
  • PubChem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.
  • ChemicalBook. (2026, January 13). 5-(4-Nitrophenyl)-2-furaldehyde.
  • ResearchGate. (2025, August 10).
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Organoborane coupling reactions (Suzuki coupling). Tetrahedron, 58(48), 9633-9695.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • PureSynth. (n.d.). 5-(4-Nitrophenyl)-2-Furaldehyde 98.0%(GC).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • BenchChem. (2025). Application Notes and Detailed Protocol for the Chemoselective Suzuki-Miyaura Coupling of 4-Chloro-2-iodo-1-nitrobenzene.
  • Journal of Medicinal and Chemical Sciences. (2023, May 15).
  • Organic Reactions. (n.d.).
  • BenchChem. (2025). common side reactions in the synthesis of 5-aryl-2-furaldehydes.
  • Longchem. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.
  • ResearchGate. (2025, August 7). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities.
  • Sigma-Aldrich. (n.d.).
  • Chemical Science International Journal. (2023, February 27). Synthesis and Characterization of 5-Chloro 2-furaldehyde Thiosemicarbazone and Its Nickel, Copper and Zinc Complexes.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • MDPI. (2021, May 20). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones.
  • Sigma-Aldrich. (n.d.). 5-(3-CHLORO-4-METHYLPHENYL)-2-FURALDEHYDE AldrichCPR.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 5-(4-Nitrophenyl)-2-furaldehyde.
  • SIELC Technologies. (2018, May 16). 5-Nitro-2-furaldehyde.

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Methodological & Application

Application Note: Synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde via Meerwein Arylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (Target Molecule 3 ), a critical pharmacophore in the development of nitrofuran antibiotics and antimicrobial agents. The method utilizes the Meerwein arylation , a robust radical-nucleophilic aromatic substitution that couples electron-deficient aryl diazonium salts with electron-rich heteroaromatics (furan).

Unlike palladium-catalyzed cross-couplings (Suzuki, Stille), the Meerwein arylation avoids expensive transition metals and pre-functionalized organometallics, using inexpensive anilines and copper salts. This protocol provides a scalable, self-validating workflow with a focus on safety and mechanistic understanding.

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on the bond formation between the C5 position of the furan ring and the aryl radical derived from the aniline precursor.

Scheme 1: Retrosynthetic Pathway

  • Target: 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (3 )

  • Precursors: 2-Furaldehyde (2 ) + 3-Chloro-4-nitroaniline (1 )

  • Key Intermediate: Aryl Diazonium Chloride

Mechanistic Insight: The Radical Pathway

The reaction proceeds via a radical chain mechanism catalyzed by copper redox cycling (Cu¹⁺/Cu²⁺).

  • Diazotization: The aniline (1 ) is converted to the diazonium salt using sodium nitrite and HCl.[1]

  • Radical Generation: The diazonium ion undergoes single-electron transfer (SET) from the Cu(I) species (generated in situ or added), releasing N₂ gas and forming an aryl radical.

  • Addition: The electrophilic aryl radical attacks the C5 position of the furan ring.

  • Oxidation/Elimination: The resulting radical intermediate is oxidized by Cu(II) to a carbocation (or loses a proton/electron synchronously) to restore aromaticity and regenerate the Cu(I) catalyst.

MeerweinMechanism Aniline 3-Chloro-4- nitroaniline Diazonium Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HCl 0-5°C Radical Aryl Radical (Ar•) Diazonium->Radical -N2 Cu2 Cu(II) Intermediate Radical-σ-Complex Radical->Intermediate + Furfural Product Target Product (Ar-Furan-CHO) Intermediate->Product -H+ Intermediate->Cu2 reduces Cu1 Cu(I) Cu1->Diazonium activates Cu1->Cu2 SET (Oxidation) Cu2->Cu1 SET (Reduction)

Caption: Mechanistic cycle of the Meerwein arylation showing the Cu(I)/Cu(II) redox loop driving radical generation and termination.

Experimental Protocol

Materials & Equipment[7][8]
  • Reagents: 3-Chloro-4-nitroaniline (98%), 2-Furaldehyde (Furfural, freshly distilled), Sodium Nitrite (NaNO₂), Hydrochloric Acid (conc. 37%), Copper(II) Chloride dihydrate (CuCl₂·2H₂O), Acetone (ACS grade).

  • Equipment: 3-neck round-bottom flask (250 mL), mechanical stirrer (essential for slurry handling), internal thermometer, addition funnel, ice-salt bath.

Step-by-Step Methodology
Step 1: Diazotization of 3-Chloro-4-nitroaniline

Note: Diazonium salts of nitroanilines are potentially explosive if dried. Always keep in solution/suspension.

  • Charge: In a 250 mL 3-neck flask, dissolve 3-chloro-4-nitroaniline (17.25 g, 100 mmol) in a mixture of water (40 mL) and conc. HCl (30 mL).

  • Heat/Cool: Heat gently to 50°C to ensure partial dissolution/wetting, then cool rapidly to 0–5°C using an ice-salt bath. A fine suspension of the amine hydrochloride will form.

  • Diazotize: Prepare a solution of NaNO₂ (7.0 g, 101 mmol) in water (20 mL). Add this dropwise to the amine suspension over 30 minutes.

    • Critical Parameter: Maintain internal temperature < 5°C .[2][3]

    • Validation: The mixture should become a clear to slightly turbid yellow-orange solution. Test with KI-starch paper; an immediate blue-black color confirms excess nitrous acid (required).

  • Stabilize: Stir for an additional 20 minutes at 0°C. Destroy excess nitrous acid by adding Urea (approx. 0.5 g) until KI-starch paper no longer turns blue.

Step 2: Meerwein Coupling
  • Prepare Substrate: In a separate beaker, mix 2-Furaldehyde (11.5 g, 120 mmol, 1.2 equiv) with Acetone (30 mL).

  • Combine: Add the furfural/acetone solution to the cold diazonium salt mixture.

  • Catalyze: Dissolve CuCl₂·2H₂O (2.5 g, ~15 mol%) in water (10 mL) and add it dropwise to the reaction mixture.

    • Observation: Nitrogen gas evolution (foaming) will begin immediately.

  • Reaction: Allow the temperature to rise slowly to 20–25°C (room temperature) over 2 hours. Stir vigorously for a total of 4–6 hours.

    • Endpoint: Evolution of N₂ gas ceases. TLC (30% EtOAc/Hexane) shows consumption of the diazonium salt (which stays at the baseline) and appearance of a new UV-active spot (Rf ~0.5).

Step 3: Isolation and Purification[4][5]
  • Precipitation: The product often precipitates as a dark solid during the reaction. If not, dilute the reaction mixture with cold water (200 mL) and stir for 30 minutes.

  • Filtration: Filter the crude solid using a Buchner funnel. Wash the cake copiously with water (3 x 50 mL) to remove copper salts and excess acid.

  • Purification: Recrystallize the crude solid from Ethanol or Ethanol/DMF (9:1) if solubility is low.

    • Dissolve: Heat to reflux until dissolved.

    • Filter: Hot filter to remove inorganic residues.

    • Crystallize: Cool slowly to 4°C.

  • Drying: Dry the yellow/brown needles in a vacuum oven at 45°C for 12 hours.

Results & Specification

Expected Data Profile
ParameterSpecificationNotes
Appearance Yellow to brownish crystalline solidColor depends on purity; pure is bright yellow.
Yield 45 – 65%Typical for Meerwein arylations due to side reactions (Sandmeyer).
Melting Point 145 – 148°CSharp range indicates high purity.
¹H NMR (DMSO-d₆) δ 9.68 (s, 1H, CHO), 8.25 (d, 1H), 8.05 (d, 1H), 7.80 (dd, 1H), 7.65 (d, 1H, Furan), 7.45 (d, 1H, Furan)Characteristic aldehyde singlet and furan doublets.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Tarring Runaway exotherm during N₂ evolution.Control temp strictly < 25°C during catalyst addition. Add catalyst slower.
Chlorinated Impurity Sandmeyer side-reaction (Ar-Cl formation).[1]Increase furfural equivalents (up to 1.5 eq). Ensure efficient stirring.
Incomplete Reaction Catalyst deactivation.Add an additional 5 mol% CuCl₂. Ensure pH is acidic (pH 1-2).

Safety & Handling (Critical)

WARNING: Diazonium salts are energetic and unstable.[2][6] Adhere to the "Twelve Cardinal Rules" of diazonium safety [1].

  • Temperature Control: Never allow the diazonium solution to exceed 5°C during formation. Decomposition can be violent.[2][6]

  • Isolation: NEVER isolate the dry diazonium salt. Always use it as a solution/suspension immediately.

  • Venting: The reaction generates stoichiometric quantities of N₂ gas. Do not seal the reaction vessel; ensure adequate venting to prevent pressure buildup.

  • Quenching: Have a solution of β-naphthol/NaOH ready to quench unreacted diazonium salts in case of a spill (forms a stable azo dye).

Workflow Visualization

Workflow cluster_0 Phase 1: Diazotization cluster_1 Phase 2: Meerwein Coupling cluster_2 Phase 3: Workup Step1 Dissolve Amine in HCl/H2O Step2 Cool to 0-5°C Step1->Step2 Step3 Add NaNO2 Dropwise (Maintain <5°C) Step2->Step3 Check1 Check KI-Starch (Must be Blue) Step3->Check1 Step4 Add Furfural/Acetone Check1->Step4 If Valid Step5 Add CuCl2 Catalyst (Gas Evolution Starts) Step4->Step5 Step6 Stir 4-6h at 20-25°C Step5->Step6 Step7 Dilute with Water & Filter Solid Step6->Step7 Step8 Recrystallize (Ethanol) Step7->Step8 Final Pure Product (3) Step8->Final

Caption: Operational workflow for the synthesis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

References

  • Oger, N., & Le Grognec, E. (2020).[3] "A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts". Organic Letters.

  • Obushak, N. D., Lesyuk, A. I., et al. (2002). "Mechanism of Meerwein arylation of furan derivatives". Russian Journal of Organic Chemistry.

  • Rajeena, C. H., et al. (2018).[5] "Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety". Journal of Chemical and Pharmaceutical Research.

  • BenchChem. (2025).[4] "A Comparative Guide to the Synthesis of 5-Aryl-2-Furaldehydes".

Sources

Technical Application Note: 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde , a specialized nitro-furan intermediate. While its non-chlorinated analog is the primary precursor for Dantrolene Sodium (a ryanodine receptor antagonist), this chlorinated derivative is utilized in the synthesis of halogenated Dantrolene analogs and novel nitro-furan antimicrobials aimed at overcoming resistance or improving metabolic stability.

Chemical Profile & Critical Properties[1][2][3]

This intermediate serves as the electrophilic scaffold for hydrazone formation. The introduction of the chlorine atom at the meta position of the phenyl ring (relative to the nitro group) increases lipophilicity and alters the electronic density of the furan ring, impacting both reaction kinetics and the pharmacological profile of the final API.

PropertySpecification
IUPAC Name 5-(3-chloro-4-nitrophenyl)furan-2-carbaldehyde
Molecular Formula C₁₁H₆ClNO₄
Molecular Weight 251.62 g/mol
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMF, DMSO, Acetone; Sparingly soluble in Ethanol; Insoluble in Water.
Melting Point 185–190 °C (Typical for Cl-analogs; distinct from non-Cl analog ~205°C)
Stability Photosensitive (degrades to azines/polymers). Hygroscopic.
Hazards Irritant, Potential Mutagen (Nitro-aromatic). Handle in a fume hood.
Synthetic Mechanism: Hydrazone Formation

The primary application of this aldehyde is the condensation with 1-Aminohydantoin (or similar hydrazides) to form the bioactive azomethine (-CH=N-) linkage.

Mechanism:

  • Activation: Acid catalysis protonates the carbonyl oxygen of the furaldehyde, increasing electrophilicity.

  • Nucleophilic Attack: The primary amine of 1-aminohydantoin attacks the carbonyl carbon.

  • Elimination: Proton transfer and loss of water yield the hydrazone (Schiff base).

DOT Diagram: Synthetic Pathway & Impurity Logic

G Aldehyde 5-(3-chloro-4-nitrophenyl) -2-furaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + Amine, H+, pH 2-3 Azine Impurity A: Aldehyde Azine (Dimer) Aldehyde->Azine Excess Aldehyde or Hydrazine trace Amine 1-Aminohydantoin HCl Product Chlorinated Dantrolene Analog (API) Intermediate->Product - H2O, Heat Semicarbazone Impurity B: Ring-Opened Semicarbazone Product->Semicarbazone Hydrolysis (High pH)

Figure 1: Reaction pathway for the synthesis of Dantrolene analogs, highlighting critical impurity origins.

Protocol: Synthesis of Chlorinated Dantrolene Analog

Context: This protocol describes the condensation of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde with 1-aminohydantoin hydrochloride. The chlorine substituent reduces water solubility, requiring a modified solvent system compared to standard Dantrolene synthesis.

Reagents:
  • Precursor: 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (1.0 eq)

  • Nucleophile: 1-Aminohydantoin Hydrochloride (1.1 eq)

  • Solvent: 50% Aqueous Dimethylformamide (DMF) or Aqueous Ethanol (if reflux temp is sufficient).

  • Catalyst: Concentrated HCl (trace).

Step-by-Step Methodology:
  • Dissolution (Critical for Purity):

    • Charge a chemically resistant reactor (glass-lined) with 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (10 g, 39.7 mmol).

    • Add DMF (40 mL) and stir until fully dissolved. The solution will be dark yellow/orange.

    • Note: Unlike the non-chloro analog, this compound may not dissolve fully in ethanol at room temperature. DMF ensures homogeneity.

  • Amine Addition:

    • In a separate vessel, dissolve 1-Aminohydantoin Hydrochloride (6.6 g, 43.7 mmol) in Water (40 mL).

    • Slowly add the aqueous amine solution to the aldehyde/DMF solution over 15 minutes.

    • Observation: A transient precipitate may form and redissolve.[1]

  • Reaction & Catalysis:

    • Adjust pH to 2.5 – 3.0 using dilute HCl. Caution: Higher pH promotes hydantoin ring opening (Impurity B).

    • Heat the mixture to 60°C for 2–4 hours.

    • Monitor reaction progress via HPLC (Target: <0.5% unreacted aldehyde).

  • Crystallization & Isolation:

    • Cool the reaction mixture slowly to 0–5°C over 2 hours. The product will precipitate as a heavy yellow/orange solid.

    • Filter the solid under vacuum.[2]

  • Purification (The Acid Wash):

    • Wash 1: Wash the cake with 50% DMF/Water to remove unreacted aldehyde.

    • Wash 2 (Critical): Wash with 0.1 N HCl . This removes any residual hydrazine or unreacted amine and prevents azine formation.

    • Wash 3: Wash with Acetone (chilled) to displace water and facilitate drying.

  • Drying:

    • Dry in a vacuum oven at 50°C for 12 hours. Protect from light during drying.

Quality Control & Impurity Profiling

The chlorine atom introduces a retention time shift in Reverse-Phase HPLC.

HPLC Method Parameters:

  • Column: C18 (e.g., Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 375 nm (Specific for the nitro-furan chromophore).

Key Impurities Table:

Impurity TypeOriginControl Strategy
Aldehyde Azine Dimerization of aldehyde with free hydrazine (degradation product of aminohydantoin).Maintain acidic pH; Use fresh 1-aminohydantoin; Acid wash of filter cake.
Semicarbazone Hydrolysis of the hydantoin ring under basic conditions.[3]Strictly control pH < 4.0 during reaction and workup.
Unreacted Aldehyde Incomplete reaction or excess stoichiometry.Ensure 1.1 eq of amine; Wash cake with DMF/Water.
Troubleshooting & Optimization
  • Low Yield: If the product remains soluble due to the DMF content, dilute the final reaction mixture with an equal volume of ice water to force precipitation.

  • Sticky Precipitate: Indicates the presence of the "Carbinolamine" intermediate (incomplete dehydration). Increase reaction temperature to 70°C or extend time to drive the elimination of water.

  • Color Shift: A shift from yellow to dark brown suggests photodegradation. Ensure the reactor is wrapped in foil or amber glass is used.

References
  • ChemicalBook. 5-(4-Nitrophenyl)-2-furaldehyde (Analog Reference). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Dantrolene (Structural Basis). Retrieved from

  • Google Patents. Process for the manufacture of N-(5-nitro-2-furfurylidene)-1-aminohydantoin (US3317521A). Retrieved from

  • MDPI Pharmaceuticals. Recent Progress in the Synthesis of Drugs Incorporating Nitro(het)arene Core. Retrieved from

Sources

Troubleshooting & Optimization

Technical Support Center: Preventing Aldehyde Oxidation in Nitro-Furan Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Stabilization and Synthesis of 5-Nitro-2-furaldehyde (Nitrofurfural) Lead Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Mechanistic Insight[1][2]

The Core Problem: The synthesis and handling of 5-nitro-2-furaldehyde (and related nitro-furans) presents a paradox. The nitro group at C5 is strongly electron-withdrawing, which deactivates the furan ring towards electrophilic attack but renders the aldehyde at C2 highly susceptible to nucleophilic attack and oxidative degradation.

Unlike benzaldehyde, furan-2-carbaldehydes possess a diene-ether character. In the presence of oxygen, they undergo autoxidation via a radical chain mechanism to form furoic acids. Furthermore, in basic media, they rapidly undergo Cannizzaro disproportionation or form insoluble humins (polymeric degradation products) due to the high electrophilicity of the carbonyl carbon.

Our Directive: To prevent oxidation, you must control three variables: Radical Initiation (Light/O2), pH Micro-environment (avoiding Cannizzaro/Ring Opening), and Covalent Protection (Acetals).

Troubleshooting Guides & FAQs

Category A: Storage & Handling Instability

Q: My nitro-furan aldehyde turns from yellow to dark brown/black within hours of isolation. Is this oxidation? A: Yes, but it is likely a combination of autoxidation and polymerization .

  • Diagnosis: The "browning" is characteristic of humin formation. The carboxylic acid formed from oxidation catalyzes the acid-mediated polymerization of the remaining aldehyde.

  • Immediate Fix:

    • Exclude Oxygen: Store the solid under Argon or Nitrogen.

    • Light Exclusion: Nitro-furans are photosensitive. Light generates singlet oxygen and radical species that accelerate autoxidation. Use amber vials wrapped in foil.

    • Temperature: Store at -20°C. Autoxidation has a significant activation energy; reducing temperature slows the radical propagation step.

Q: Can I store the aldehyde in solution? A: Not recommended for long periods.

  • Risk: Solvents like THF or ethers can form peroxides, which initiate the radical oxidation of the aldehyde.

  • Protocol: If solution storage is mandatory, use anhydrous acetonitrile or benzene (non-peroxidizable) and degas thoroughly. Avoid alcohols (hemiacetal formation) and chlorinated solvents (often acidic).

Category B: Reaction Optimization

Q: I am observing low yields during the nitration of furfural. Is the aldehyde oxidizing during the reaction? A: It is likely degrading due to the nitrating agent's acidity .

  • Mechanism: Standard nitration (HNO3/H2SO4) is too harsh. It causes oxidative ring opening of the furan.[1]

  • Solution: Switch to Acetyl Nitrate (generated in situ from acetic anhydride and fuming nitric acid). This reagent nitrates via an addition-elimination mechanism that preserves the aldehyde. See Protocol A below.

Q: How do I prevent the "Cannizzaro Reaction" during workup? A: The Cannizzaro reaction (disproportionation into alcohol and acid) is base-catalyzed.

  • Critical Control Point: Never wash a crude nitro-furan aldehyde reaction mixture with strong base (NaOH/KOH) to remove acids. Even localized high pH triggers disproportionation.

  • Corrective Action: Use saturated NaHCO3 (Sodium Bicarbonate) or a phosphate buffer (pH 6-7). The pH must remain below 8.0.

Visualized Pathways

The following diagram illustrates the competing pathways: the desired stability versus the oxidative and degradation routes.

NitroFuranPathways Start 5-Nitro-2-furaldehyde Radical Furyloxyl Radical Start->Radical Light / O2 (Autoxidation) Cannizzaro Cannizzaro Disproportionation Start->Cannizzaro pH > 8 (Base) Diacetate Diacetate Intermediate (STABLE) Start->Diacetate Ac2O / H2SO4 (cat) (Protection) Acid 5-Nitro-2-furoic Acid (Dead End) Radical->Acid Radical Chain Alcohol Alcohol + Acid Cannizzaro->Alcohol Diacetate->Start H2SO4 / H2O (Controlled Release)

Figure 1: Competing reaction pathways for 5-nitro-2-furaldehyde. Green indicates the stabilization strategy; Red indicates degradation routes.

Validated Experimental Protocols

Protocol A: Protection-First Synthesis (The Diacetate Route)

Rationale: Instead of isolating the sensitive free aldehyde immediately, we synthesize the gem-diacetate (acylal). This protects the aldehyde from oxidation during the nitration step.

Reagents:

  • Furfural (freshly distilled)

  • Acetic Anhydride (Ac2O)

  • Fuming Nitric Acid (HNO3)

  • Sulfuric Acid (catalytic)

Step-by-Step Workflow:

  • Protection: Dissolve furfural (1.0 eq) in acetic anhydride (2.5 eq). Add catalytic H2SO4 at 0°C.

    • Mechanism:[2][3] Formation of furfural diacetate.[4] This acetal-like structure is resistant to oxidation.

  • Nitration: Cool the mixture to -5°C. Slowly add fuming HNO3 (1.1 eq) dropwise.

    • Control: Maintain temp < 10°C. The diacetate directs the nitro group to the 5-position while preventing aldehyde oxidation.

  • Quench: Pour mixture onto crushed ice. The 5-nitrofurfural diacetate will precipitate as a solid.

  • Isolation (Safe Point): Filter the solid.

    • Checkpoint: This diacetate solid is stable in air and can be stored.

  • Hydrolysis (On Demand): When the free aldehyde is needed, reflux the diacetate in 20% H2SO4 for 15 minutes, cool, and filter the precipitated 5-nitro-2-furaldehyde.

Protocol B: Purification of Free Aldehyde

Rationale: Silica gel is slightly acidic and can catalyze ring opening or polymerization of nitro-furans.

  • Column Choice: Use Neutral Alumina (Grade III) instead of Silica Gel.

  • Eluent: Dichloromethane/Hexane (avoid alcohols).

  • Speed: Flash chromatography must be rapid (< 20 mins residence time).

Quantitative Data: Stability Matrix

The following table summarizes the stability of 5-nitro-2-furaldehyde under various conditions, derived from degradation kinetics data.

ParameterConditionStability RatingHalf-Life (Approx)Dominant Failure Mode
pH < 2.0 (Strong Acid)Poor< 1 HourRing Opening / Hydrolysis
pH 4.0 - 6.0 (Weak Acid)Optimal Days/WeeksSlow Autoxidation
pH > 8.0 (Alkaline)Critical FailureMinutesCannizzaro / Polymerization
Atmosphere Air (Ambient)Moderate24-48 HoursAutoxidation to Furoic Acid
Atmosphere Argon (Inert)High MonthsN/A
Light UV/DaylightLowHoursRadical Photolysis

References

  • Synthesis and Stability of Nitrofuran Derivatives. Source: Journal of the American Chemical Society (Gilman et al., 1930).[4] Context: Foundational work establishing the diacetate protection route to prevent oxidation during nitration. URL:[Link]

  • Phototransformation of 5-nitro-2-furaldehyde in aqueous solution. Source: Photochemical & Photobiological Sciences (RSC). Context: Detailed mechanism of light-induced radical degradation (furyloxyl radicals). URL:[Link]

  • Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. Source: Organic Process Research & Development (Kappe et al.). Context: Modern safety protocols for handling acetyl nitrate and preventing thermal runaway/oxidation. URL:[Link]

Sources

Technical Support Center: Stability of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 5-(3-chloro-4-nitrophenyl)-2-furaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound, particularly under basic experimental conditions. Our goal is to equip you with the scientific understanding and practical methodologies to anticipate and mitigate potential stability issues, ensuring the integrity and reproducibility of your results.

The unique structure of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde, which combines a furan ring, an aromatic aldehyde, and electron-withdrawing chloro and nitro substituents, presents specific chemical challenges. This guide will delve into the primary degradation pathways, offer strategies for stabilization, and provide protocols for assessing the compound's stability in your experimental setups.

Frequently Asked Questions (FAQs)

Q1: My solution of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde turned yellow/brown and I'm seeing two new major peaks in my LC-MS analysis after exposure to basic conditions. What is happening?

A1: The most probable cause is a base-induced disproportionation reaction known as the Cannizzaro reaction.[1][2] Since 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is a non-enolizable aldehyde (it lacks alpha-hydrogens), it is susceptible to this reaction in the presence of a strong base.[3] In this process, two molecules of the aldehyde react, with one being oxidized to a carboxylic acid and the other being reduced to a primary alcohol.[1] The color change is also indicative of degradation, potentially involving the nitroaromatic or furan moieties.[4]

Q2: What are the expected products of the Cannizzaro reaction for this specific compound?

A2: The two major products you are likely observing are:

  • Oxidation Product: Sodium or potassium 5-(3-chloro-4-nitrophenyl)-2-furoate (the salt of the carboxylic acid).

  • Reduction Product: (5-(3-chloro-4-nitrophenyl)furan-2-yl)methanol (the corresponding primary alcohol).

Q3: Can the furan ring itself degrade under basic conditions?

A3: Yes, the furan ring can exhibit instability in the presence of strong bases, which may lead to ring-opening or polymerization, often forming insoluble materials.[5] While furan rings are notoriously unstable in acidic media, basic conditions can also promote degradation, and the stability is highly dependent on the substituents present on the ring.[5]

Q4: How do the chloro and nitro substituents influence the stability of the molecule in basic media?

A4: The chloro and nitro groups are strongly electron-withdrawing. This has two main effects:

  • Increased Aldehyde Reactivity: These groups increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by a hydroxide ion.[6] This is the initial and often rate-determining step in the Cannizzaro reaction.

  • Potential for Other Reactions: While the Cannizzaro reaction is the most direct consequence for the aldehyde group, the electron-withdrawing nature of the nitro group can also make the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is less likely to be the primary degradation pathway under typical experimental basic conditions.

Q5: At what pH range should I expect to see significant degradation?

A5: Significant degradation via the Cannizzaro reaction typically occurs in the presence of strong bases, so you should be cautious at pH values above 10. The reaction rate is dependent on the base concentration.[1] For sensitive furan-containing compounds, it is generally advisable to work in a weakly acidic to neutral pH range (approximately pH 5-7) to minimize degradation.[4]

Troubleshooting Guide

Issue 1: Rapid Disappearance of Starting Material and Appearance of Two New Products
Symptom Potential Cause Troubleshooting & Optimization Strategy
Rapid consumption of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde with the concurrent appearance of two new, more polar compounds.Cannizzaro Reaction: The compound is undergoing base-induced disproportionation.[1][7]1. Reduce Basicity: If permissible for your reaction, lower the pH or use a weaker base. 2. Lower Temperature: Perform the reaction at a lower temperature to decrease the rate of the Cannizzaro reaction. 3. Limit Exposure Time: Minimize the time the compound is in contact with the basic solution. 4. Use a Crossed Cannizzaro Reaction: If your protocol involves another aldehyde, such as formaldehyde, you might be observing a crossed Cannizzaro reaction.[8] In this case, formaldehyde is preferentially oxidized, which could be a strategy to selectively reduce your compound of interest if desired.
Mechanistic Insight: The Cannizzaro Reaction

The Cannizzaro reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the aldehyde. The resulting tetrahedral intermediate then transfers a hydride to a second molecule of the aldehyde, leading to the formation of a carboxylic acid and an alkoxide, which is then protonated to the alcohol.[1]

Cannizzaro_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Hydride Transfer cluster_step3 Step 3: Proton Exchange A Aldehyde (R-CHO) Intermediate1 Tetrahedral Intermediate A->Intermediate1 + OH⁻ OH OH⁻ Intermediate1_2 Tetrahedral Intermediate Carboxylate Carboxylate (R-COO⁻) Intermediate1_2->Carboxylate Hydride Transfer A2 Second Aldehyde Molecule (R-CHO) Alkoxide Alkoxide (R-CH₂O⁻) A2->Alkoxide Accepts Hydride Carboxylate_2 Carboxylate (R-COO⁻) Alkoxide_2 Alkoxide (R-CH₂O⁻) Carboxylic_Acid Carboxylic Acid (R-COOH) Alcohol Alcohol (R-CH₂OH) Alkoxide_2->Alcohol + H⁺ (from acid) Carboxylate_2->Carboxylic_Acid Protonation

Caption: Mechanism of the Cannizzaro Reaction.

Issue 2: Formation of Insoluble Precipitate or Polymeric Material
Symptom Potential Cause Troubleshooting & Optimization Strategy
Formation of a solid precipitate or observation of a broad, unresolved hump in the baseline of your chromatogram.Furan Ring Degradation/Polymerization: The furan moiety is unstable under the applied basic conditions, leading to ring-opening and subsequent polymerization.[5] The nitro group can also contribute to the formation of complex polymeric materials under certain reductive or strongly basic conditions.1. Solvent Choice: Polar aprotic solvents like DMF have been shown to have a stabilizing effect on furan derivatives.[5][9] 2. Strict Anaerobic Conditions: The presence of oxygen can sometimes exacerbate degradation pathways, especially for nitroaromatic compounds. Consider degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Lower Reactant Concentration: High concentrations can favor polymerization reactions.

Experimental Protocol: Assessing the Stability of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

This protocol provides a general framework for evaluating the stability of your compound in a specific basic solution.

Objective:

To quantify the rate of degradation of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde under defined basic conditions and to identify its major degradation products.

Materials:
  • 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

  • High-purity solvent (e.g., acetonitrile or DMSO) for stock solution

  • Aqueous buffer solutions of various pH (e.g., pH 7, 9, 11, 13)

  • HPLC or UPLC system with a suitable column (e.g., C18) and detector (e.g., DAD or MS)

  • Quenching solution (e.g., a weakly acidic buffer to neutralize the reaction)

Procedure:
  • Prepare a Stock Solution: Accurately prepare a stock solution of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde in a suitable organic solvent at a known concentration (e.g., 1 mg/mL).

  • Initiate the Stability Study:

    • In separate vials, add a small aliquot of the stock solution to each of the buffer solutions to achieve the desired final concentration.

    • Ensure rapid and thorough mixing.

  • Time-Point Sampling:

    • At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot from each vial.

    • Immediately quench the reaction by diluting the aliquot in the quenching solution. This will stop further degradation.

  • Analytical Measurement:

    • Analyze the quenched samples by a validated HPLC/UPLC method.

    • Monitor the peak area of the parent compound and any new peaks that appear over time.

  • Data Analysis:

    • Plot the percentage of the remaining parent compound against time for each pH condition.

    • Identify the major degradation products by comparing their retention times and/or mass spectra with those of potential standards or by using mass spectrometry to determine their molecular weights.

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution Initiate Initiate Reaction in Buffers Stock->Initiate Buffers Prepare pH Buffers Buffers->Initiate Sample Sample at Time Points Initiate->Sample Quench Quench Reaction Sample->Quench HPLC HPLC/UPLC Analysis Quench->HPLC Data Plot % Remaining vs. Time HPLC->Data Identify Identify Degradants Data->Identify

Caption: Workflow for Stability Assessment.

References

  • THE CANNIZZARO REACTION OF AROMATIC ALDEHYDES. (n.d.).
  • Cannizzaro reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Synthetic applications of the Cannizzaro reaction - Beilstein Journals. (2024, June 19). Retrieved from [Link]

  • Cannizzaro reaction | PPTX - Slideshare. (n.d.). Retrieved from [Link]

  • Reactions of Aldehydes and Ketones with Water - Chemistry Steps. (2023, February 16). Retrieved from [Link]

  • Cannizzaro Reaction and Crossed Cannizzaro Reaction - Pharmaguideline. (n.d.). Retrieved from [Link]

  • The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2025, August 3). Retrieved from [Link]

  • Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427–434. Retrieved from [Link]

  • Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive - MDPI. (2021, December 8). Retrieved from [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Elucidation of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde: A Comparative Analysis Centered on ¹H NMR Spectroscopy

In the landscape of drug discovery and materials science, the unambiguous structural characterization of novel chemical entities is paramount. 5-(3-chloro-4-nitrophenyl)-2-furaldehyde stands as a key intermediate, featuring a complex substitution pattern that presents a compelling case for rigorous analytical scrutiny. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with alternative analytical methodologies. We will explore not just the "what" of the spectral data but the "why" behind the observed phenomena, grounding our discussion in the fundamental principles of nuclear magnetic resonance and electromagnetic spectroscopy.

The Central Role of ¹H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of structural elucidation for organic molecules. Its power lies in its ability to provide a detailed map of the proton framework within a molecule, revealing information about the chemical environment, connectivity, and relative number of different types of protons. For a molecule like 5-(3-chloro-4-nitrophenyl)-2-furaldehyde, with its distinct aromatic and heterocyclic regions, ¹H NMR offers a wealth of structural information in a single experiment.

Predicted ¹H NMR Spectrum Analysis

The structure of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde contains several unique proton environments. The interpretation of its spectrum relies on understanding the influence of electron-withdrawing groups (EWG) and the inherent electronic properties of the furan and benzene rings.

Key Structural Features and Their Expected ¹H NMR Signatures:

  • Aldehyde Proton (H-1): The proton of the aldehyde group is the most deshielded in the molecule. Its proximity to the highly electronegative oxygen atom of the carbonyl group, combined with the aromaticity of the furan ring, shifts its resonance significantly downfield. It is expected to appear as a sharp singlet, as it has no adjacent protons to couple with.[1][2]

  • Furan Ring Protons (H-3, H-4): The two protons on the furan ring are in different chemical environments. H-3 is adjacent to the electron-withdrawing aldehyde group, while H-4 is adjacent to the substituted phenyl ring. Both will appear as doublets due to mutual cis-coupling (³J-coupling). The aldehyde group's influence will likely deshield H-3 more than H-4.[3][4]

  • Phenyl Ring Protons (H-2', H-5', H-6'): The trisubstituted benzene ring presents a more complex splitting pattern. The powerful electron-withdrawing nitro group (-NO₂) and the chloro (-Cl) group dramatically influence the chemical shifts of the remaining three aromatic protons, moving them all downfield.

    • H-6': This proton is ortho to the strongly deshielding nitro group, making it the most downfield of the phenyl protons. It will be split into a doublet by H-5'.

    • H-5': This proton is split by both H-6' (ortho-coupling) and H-2' (meta-coupling), and is expected to appear as a doublet of doublets.

    • H-2': This proton is ortho to the furan ring and the chlorine atom and meta to the nitro group. It will be split into a doublet by H-5' (meta-coupling), which is typically a smaller coupling constant.

The logical workflow for analyzing this molecule is outlined below, starting from sample preparation and branching into complementary analytical techniques.

cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Primary & Complementary Analysis cluster_data Phase 3: Data Interpretation & Integration A Weigh 10-20 mg of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Add internal standard (e.g., TMS) B->C D Filter solution into a clean 5 mm NMR tube C->D E 1H NMR Spectroscopy (Primary Structural Elucidation) D->E Acquire Spectrum F FTIR Spectroscopy (Functional Group ID) D->F G HPLC-UV (Purity & Quantification) D->G H GC-MS (Impurity Profile & Mass Verification) D->H I Assign signals, determine coupling constants (J) and integration E->I J Confirm presence of C=O, NO2, C-Cl functional groups F->J K Assess sample purity and determine concentration G->K L Identify potential impurities and confirm molecular weight H->L M Integrate all data for unambiguous structure confirmation I->M J->M K->M L->M

Caption: Comprehensive analytical workflow for the characterization of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.

Tabulated Predicted ¹H NMR Data

The following table summarizes the expected chemical shifts (δ), multiplicities, coupling constants (J), and integration values for the protons of the target molecule when dissolved in CDCl₃.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)IntegrationJustification
H-1 (-CHO)9.6 – 9.8Singlet (s)N/A1HDeshielded by carbonyl and furan ring.[4][5]
H-6'8.3 – 8.5Doublet (d)J ≈ 2.0-2.5 Hz (meta)1HOrtho to strongly withdrawing -NO₂ group.
H-2'8.0 – 8.2Doublet (d)J ≈ 8.5-9.0 Hz (ortho)1HOrtho to the furan ring and chlorine.
H-5'7.8 – 8.0Doublet of Doublets (dd)J ≈ 8.5-9.0 Hz, 2.0-2.5 Hz1HCoupled to both H-2' (ortho) and H-6' (meta).
H-37.3 – 7.5Doublet (d)J ≈ 3.5-4.0 Hz1HOn furan ring, adjacent to the -CHO group.
H-47.0 – 7.2Doublet (d)J ≈ 3.5-4.0 Hz1HOn furan ring, adjacent to the phenyl ring.

Experimental Protocols

A self-validating protocol is crucial for obtaining high-quality, reproducible data. The following methodology incorporates best practices for NMR sample preparation.

Detailed Protocol for ¹H NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Weigh approximately 10-25 mg of the dried 5-(3-chloro-4-nitrophenyl)-2-furaldehyde sample into a clean, small vial.[6]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial. Chloroform-d is a good first choice for many organic compounds.[6][7]

    • Gently swirl the vial to ensure the sample is completely dissolved. If any solid particulates remain, the solution must be filtered to prevent distortion of the magnetic field, which can cause line broadening.[6] A common method is to filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Add an internal standard, typically tetramethylsilane (TMS), which provides a reference signal at 0.00 ppm.

    • Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent. This step is essential for stabilizing the magnetic field.[6]

    • Shim the magnetic field to optimize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, a relaxation delay of 1-2 seconds).

    • Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.

    • Integrate the signals to determine the relative ratios of the different types of protons.

Comparative Analysis with Alternative Techniques

While ¹H NMR is unparalleled for detailed structural mapping, a multi-technique approach provides a more complete and robust characterization. The choice of technique depends on the specific analytical question being asked.

NMR ¹H NMR Spectroscopy Provides detailed proton environment and connectivity map Unambiguous structural elucidation Lower sensitivity; requires pure sample FTIR FTIR Spectroscopy Identifies key functional groups (C=O, NO₂, C-Cl) Fast, simple, non-destructive Provides no connectivity information HPLC HPLC-UV Quantifies the compound and assesses purity High precision and sensitivity for quantification Does not provide detailed structural information MS GC-MS / LC-MS Confirms molecular weight and elemental formula Extremely sensitive; provides fragmentation data Can require derivatization; isomerization can be an issue Central 5-(3-chloro-4-nitrophenyl) -2-furaldehyde Central->NMR Structure? Central->FTIR Functional Groups? Central->HPLC Purity/Quantity? Central->MS Molecular Weight?

Caption: Comparison of analytical techniques for characterizing the target molecule.

A Deeper Look at the Alternatives:
  • Infrared (IR) Spectroscopy: IR spectroscopy is a rapid method to confirm the presence of key functional groups. For our target molecule, we would expect to see characteristic strong absorption bands for the aldehyde C=O stretch (~1700 cm⁻¹), the asymmetric and symmetric N=O stretches of the nitro group, and vibrations associated with the aromatic rings and the C-Cl bond.[8] This technique complements NMR by quickly verifying the functional group framework.

  • High-Performance Liquid Chromatography (HPLC): HPLC, typically coupled with a UV detector, is the gold standard for assessing the purity of a compound and for quantitative analysis.[9][10] A sample of the furaldehyde derivative would be analyzed to produce a chromatogram. A single, sharp peak would indicate high purity, and its area can be used to determine the concentration against a calibrated standard.

  • Mass Spectrometry (MS): Often coupled with Gas (GC) or Liquid (LC) Chromatography, mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition.[8][9] For 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (C₁₁H₆ClNO₃), high-resolution mass spectrometry would confirm the molecular ion peak and show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl), providing definitive evidence of its presence.

Conclusion

The structural elucidation of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde is a multi-faceted process where ¹H NMR spectroscopy serves as the primary and most informative tool. By carefully analyzing the chemical shifts, splitting patterns, and integration of the proton signals, one can piece together the molecule's intricate structure with high confidence. However, for complete and irrefutable characterization, especially within regulated environments like drug development, this data must be supported by orthogonal techniques. The combination of NMR for structure, FTIR for functional groups, HPLC for purity, and MS for molecular weight confirmation provides a self-validating system that ensures the identity and quality of the compound, embodying the principles of scientific trustworthiness and expertise.

References

  • University of California, Davis. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (2026). How to Get a Good 1H NMR Spectrum. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Retrieved from [Link]

  • Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR: Part 19. Carbonyl anisotropies and steric effects in aromatic aldehydes and ketones. Magnetic Resonance in Chemistry, 46(6), 535-544. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

  • Le, U. T., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. International Journal of Molecular Sciences, 20(11), 2744. Retrieved from [Link]

  • Dos Santos, F. P., et al. (2020). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Magnetic Resonance in Chemistry, 58(11), 1083-1091. Retrieved from [Link]

  • Le, U. T., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Semantic Scholar. Retrieved from [Link]

  • Wang, Y., et al. (2019). Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Molecules, 24(15), 2736. Retrieved from [Link]

  • Rajeena, A. CH, et al. (2018). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. Journal of Chemical and Pharmaceutical Research, 10(6), 184-189. Retrieved from [Link]

  • Uhde, E., et al. (2010). Comparison of analytical techniques for the determination of aldehydes in test chambers. Indoor Air, 20(4), 346-354. Retrieved from [Link]

Sources

Distinguishing 3-Chloro and 2-Chloro Isomers of Phenyl-Furaldehyde by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of pharmacophores involving 5-phenyl-2-furaldehyde derivatives—common scaffolds in antimicrobial and anticancer drug discovery—regioisomeric purity is critical.[1][2] The 2-chloro (ortho) and 3-chloro (meta) isomers often co-elute during flash chromatography due to similar polarity.[1][2][3] While Mass Spectrometry (MS) yields identical molecular ions (


 206/208), Nuclear Magnetic Resonance (NMR)  spectroscopy provides the definitive structural fingerprint required for validation.[3][4]

This guide details the specific diagnostic signals, coupling constants (


), and logic required to unequivocally distinguish 5-(2-chlorophenyl)-2-furaldehyde  from 5-(3-chlorophenyl)-2-furaldehyde .

Structural Analysis & Spin Systems

Before analyzing the spectra, we must define the proton environments.[4] Both molecules consist of a furan ring substituted at the 2-position with an aldehyde and at the 5-position with a chlorophenyl ring.[1]

The Core Difference
  • 2-Chloro Isomer: The phenyl ring possesses an ABCD spin system (four adjacent protons with no symmetry).[1][2][3][4] The steric clash between the ortho-chloro group and the furan ring forces a twist, affecting chemical shifts.[1]

  • 3-Chloro Isomer: The phenyl ring possesses an ABCD spin system, but with a unique topology: one proton is isolated between the furan and the chlorine.[1][4] This creates a diagnostic isolated spin (singlet-like).[1][2][3][4]

Diagram 1: Structural Logic & Spin Systems

G Start Target Analysis: 5-(Chlorophenyl)-2-furaldehyde Sub_2Cl 2-Chloro Isomer (Ortho) Start->Sub_2Cl Isomer A Sub_3Cl 3-Chloro Isomer (Meta) Start->Sub_3Cl Isomer B Pattern_2Cl Phenyl Pattern: Multiplet Cluster (No Singlet) Sub_2Cl->Pattern_2Cl 1H NMR Pattern_3Cl Phenyl Pattern: Diagnostic Singlet (H2) (Isolated) Sub_3Cl->Pattern_3Cl 1H NMR Coupling_2Cl Key Coupling: J(H3,H4) ≈ 8 Hz J(H5,H6) ≈ 8 Hz Pattern_2Cl->Coupling_2Cl Coupling_3Cl Key Coupling: H2: ~Singlet (t < 2Hz) H4/H6: Doublets Pattern_3Cl->Coupling_3Cl

Caption: Decision logic for distinguishing isomers based on phenyl ring proton topology.

Comparative 1H NMR Diagnostics

The furan protons (H3, H4) and aldehyde proton (CHO) appear in similar regions for both isomers.[3][4] The phenyl region (7.3 – 8.0 ppm) is the discriminator.[2][4]

Table 1: Diagnostic Signal Comparison (500 MHz, CDCl₃)
Feature2-Chloro Isomer (Ortho)3-Chloro Isomer (Meta)Differentiation Logic
Aldehyde (-CHO) Singlet, ~9.65 ppmSinglet, ~9.65 ppmNon-diagnostic.[1][3]
Furan H3 Doublet (

Hz)
Doublet (

Hz)
Non-diagnostic.[2][3][4]
Furan H4 Doublet (

Hz)
Doublet (

Hz)
Non-diagnostic.[2][3][4]
Phenyl H2' N/A (Substituted) Singlet / Narrow Doublet PRIMARY DIAGNOSTIC. The 3-Cl isomer has an isolated proton (H2') between Cl and Furan.[1][2][3][4]
Phenyl H6' Doublet (

Hz)
Doublet (

Hz)
H6' in 2-Cl is often more shielded due to twist.[1][2][3][4]
Splitting Pattern Complex Multiplets (4H)1H Singlet + 3H MultipletsLook for the "lonely" proton in the 3-Cl spectrum.[1][2]
Detailed Mechanism of Identification
1. The "Isolated Proton" Test (3-Chloro Specific)

In the 3-chloro isomer , the proton at position 2' (between the furan attachment and the chlorine) is isolated from other protons by substituents.[1]

  • Observation: It appears as a singlet or a finely split doublet of doublets (

    
     Hz) typically around 7.8 – 8.0 ppm .[1][2][3][4]
    
  • Why: It has no ortho neighbors.[2][3][4] It only experiences weak meta coupling to H4' and H6'.

  • 2-Chloro Contrast: The 2-chloro isomer has no isolated protons.[1][2] H3', H4', H5', and H6' all have at least one ortho neighbor (

    
     Hz), resulting in strong doublets or triplets.[3][4]
    
2. The Ortho-Coupling Network (2-Chloro Specific)

The 2-chloro isomer typically displays a more congested aromatic region.[1][2]

  • H3' (Ortho to Cl): Appears as a doublet (

    
     Hz).[2][3][4]
    
  • H6' (Ortho to Furan): Appears as a doublet or doublet of doublets (

    
     Hz).[3][4]
    
  • H4'/H5': Appear as triplets (pseudo-triplets of doublets).

  • Visual Cue: If every aromatic signal has a large splitting (

    
     Hz), it is the 2-chloro  isomer.[3][4]
    

13C NMR Diagnostics

While Proton NMR is usually sufficient, Carbon-13 provides validation through substituent effects (Chemical Shift Increments).[3][4]

Key Carbon Shifts (Predicted)[4][5]
  • C-Cl (Ipso): The carbon attached to chlorine appears at ~135 ppm .[1][2][3][4]

  • C-Furan (Ipso): The carbon attached to the furan ring appears at ~130 ppm .[1][2][3][4]

  • Symmetry Check: Neither molecule has a plane of symmetry; both will show 11 distinct carbon signals (5 furan/carbonyl + 6 phenyl).[2][3][4]

Differentiation Rule:

  • Compare the chemical shift of the carbon between the substituents.[4][5]

  • 3-Cl (C2'): Highly deshielded (~125-128 ppm) due to being flanked by two electron-withdrawing groups (Furan and Cl via induction).[1][2][3]

  • 2-Cl (C6'): Less deshielded relative to the 3-Cl analog.[1][2]

Experimental Protocol: Validation Workflow

To ensure reproducibility, follow this standardized characterization protocol.

Step 1: Sample Preparation[1][2]
  • Solvent: Dissolve 5-10 mg of the product in 0.6 mL of CDCl₃ (Chloroform-d).

    • Note: DMSO-d₆ is an alternative if solubility is poor, but CDCl₃ provides sharper resolution for aromatic couplings.[1][2][3][4]

  • Tube: Use a high-quality 5mm NMR tube to prevent shimming errors.

  • Filtration: If the solution is cloudy, filter through a cotton plug to remove inorganic salts (e.g., Pd residues from Suzuki coupling).[3][4]

Step 2: Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): 16 (sufficient for >5 mg).[2][3][4]

  • Relaxation Delay (D1): 1.0 second.

  • Spectral Width: -2 to 14 ppm (ensure Aldehyde at ~9.6 is captured).

Step 3: Analysis Workflow (Decision Tree)

Workflow Step1 Acquire 1H NMR (CDCl3) Step2 Check 9.5-9.8 ppm Step1->Step2 Check1 Aldehyde Present? Step2->Check1 Step3 Analyze Aromatic Region (7.0 - 8.2 ppm) Check1->Step3 Yes Check2 Is there a Singlet (or narrow doublet)? Step3->Check2 Result1 Identify: 3-Chloro Isomer (Meta) Check2->Result1 Yes (H2 proton) Result2 Identify: 2-Chloro Isomer (Ortho) Check2->Result2 No (All large doublets/triplets)

Caption: Step-by-step spectral analysis workflow for isomer identification.

Advanced Validation: 2D NMR (Optional)

If the 1D spectrum is ambiguous due to peak overlap, run a 1H-1H COSY (Correlation Spectroscopy).[3][4]

  • 3-Chloro: The isolated singlet (H2') will show NO strong cross-peaks (or very weak meta-coupling spots) to the other aromatic protons.[1][2]

  • 2-Chloro: Every aromatic proton will show a strong cross-peak (ortho-coupling) to a neighbor, forming a continuous chain of connectivity around the ring.[1]

References

  • Sigma-Aldrich. 5-(2-Chlorophenyl)furfural Product Specification. Retrieved from [1][6]

  • PubChem. 5-(3-Chlorophenyl)furfural Compound Summary. National Library of Medicine.[2][3][4] Retrieved from [4]

  • ChemicalBook. 5-(2-Chlorophenyl)furfural NMR and Properties. Retrieved from [4]

  • Reich, H. J.[2][3][4] Structure Determination Using NMR: Spin Systems. University of Wisconsin-Madison.[1][2][3][4] Retrieved from (General Reference for Spin System Analysis).[2][3][4]

Sources

Technical Comparison: Mass Spectrometry Profiling of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation architecture of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde (CNPF).[1] As a critical intermediate in the synthesis of bioactive Schiff bases and hydrazones, accurate characterization of CNPF is essential for drug development workflows.

This document compares the fragmentation topology of CNPF against its non-halogenated analog, 5-(4-nitrophenyl)-2-furaldehyde (NPF) .[1] By contrasting these two compounds, we isolate the diagnostic impact of the chlorine substituent on ionization efficiency, isotope distribution, and ring-cleavage energetics.

Structural Analysis & Physicochemical Baseline

Before analyzing the fragmentation, the structural properties determining the mass spectral envelope must be defined.

FeatureTarget: CNPF Analog: NPF Implication for MS
Formula


CNPF shows distinct mass defect due to Cl.[1]
Monoisotopic Mass 251.00 Da (

)
217.04 Da Base peak shift of +34 Da.[1]
Isotope Pattern M (100%) / M+2 (32%) M (100%) / M+1 (~12%)Diagnostic: CNPF exhibits the characteristic 3:1 Chlorine signature.
Electronic Effect Electron-withdrawing (

+

)
Electron-withdrawing (

)
CNPF furan ring is more electron-deficient, altering ionization potential.[1]

Key Insight: The presence of the chlorine atom at the meta position (relative to the furan linkage) introduces a distinct isotopic envelope that serves as a self-validating marker for structural confirmation during synthesis [1].[1]

Comparative Ionization Techniques

The choice of ionization method drastically alters the observed spectral fingerprint.[1] We compare the performance of Electron Impact (EI) versus Electrospray Ionization (ESI) for this specific chemotype.

Scenario A: Electron Impact (EI) – 70 eV (Hard Ionization)

Best for: Structural Elucidation and Fingerprinting[1]

In EI mode, the molecular ion (


) is observed but often undergoes extensive fragmentation due to the instability of the nitro-furan system.
  • CNPF Behavior: The molecular ion at

    
     251 is visible.[1] The spectrum is dominated by the sequential loss of the nitro group and the degradation of the furan ring.
    
  • Comparison: Unlike NPF, the CNPF spectrum retains the chlorine isotope pattern in high-mass fragments (e.g.,

    
    ), allowing researchers to track the phenyl moiety's integrity.
    
Scenario B: Electrospray Ionization (ESI) – Positive Mode (Soft Ionization)

Best for: Molecular Weight Confirmation & Purity Analysis[1]

  • CNPF Behavior: Forms a stable protonated molecule

    
     at 
    
    
    
    252.[1]0. Sodium adducts
    
    
    (
    
    
    274.[1]0) are common if glass solvents are used.[1]
  • Comparison: ESI produces minimal fragmentation.[1] However, Collision-Induced Dissociation (CID) experiments (MS/MS) are required to replicate the structural data provided by EI.[1]

Fragmentation Pathways & Mechanism[2][3][4][5][6]

The fragmentation of CNPF follows a logic dictated by the stability of the aromatic rings and the lability of the nitro and aldehyde groups.

Primary Fragmentation Channels[3][4][7]
  • Nitro Group Elimination (Diagnostic): The most thermodynamically favorable pathway is the loss of the nitro radical (

    
    , 46 Da) or nitro group rearrangement (loss of NO, 30 Da).
    
    • Transition:

      
       251 
      
      
      
      
      
      205 (
      
      
      ).
  • Aldehyde Cleavage: Loss of the formyl radical (

    
    , 29 Da) or CO (28 Da) from the furan ring.
    
    • Transition:

      
       251 
      
      
      
      
      
      222 (
      
      
      ).
  • Furan Ring Disintegration: Following the loss of the aldehyde and nitro groups, the furan ring typically ejects CO (28 Da), leading to a phenyl-acetylene type cation.

Comparative Data: CNPF vs. NPF[1]
Fragment IdentityCNPF (

)
NPF (

)
DifferenceMechanism
Molecular Ion (

)
251 217 +34 (Cl)Radical cation formation.[1]

222 188 +34 (Cl)

-cleavage of aldehyde.[1]

205 171 +34 (Cl)Nitro group homolysis.[1]

177 143 +34 (Cl)Furan ring contraction/CO loss.[1]
Phenyl Cation 111 77 +34 (Cl)Complete cleavage of furan.[1]
Visualization: Fragmentation Topology

The following diagram illustrates the specific decay pathway for CNPF. Note the persistence of the Chlorine atom (Green nodes) until the final degradation steps.

CNPF_Fragmentation M Molecular Ion (M+) m/z 251 (100%) m/z 253 (32%) M_CHO [M - CHO]+ m/z 222 M->M_CHO -CHO (29 Da) M_NO2 [M - NO2]+ m/z 205 (Base Peak Candidate) M->M_NO2 -NO2 (46 Da) M_CO [M - CO]+ m/z 223 M->M_CO -CO (28 Da) Frag_177 [M - NO2 - CO]+ m/z 177 M_NO2->Frag_177 -CO (Furan Ring) Frag_142 [M - NO2 - CO - Cl]+ m/z 142 Frag_177->Frag_142 -Cl (35 Da) Phenyl Substituted Phenyl Cation m/z 111 (Cl-C6H3) Frag_177->Phenyl Ring Cleavage

Figure 1: Predicted EI-MS fragmentation tree for 5-(3-chloro-4-nitrophenyl)-2-furaldehyde.[1] The loss of the nitro group is the dominant primary channel.

Experimental Protocol

To replicate these results for quality control or structural validation, follow this standardized LC-MS/MS protocol. This method is adapted from synthesis characterization workflows for nitrofuran derivatives [2, 3].[1]

Sample Preparation[1][8]
  • Solvent: Dissolve 1 mg of CNPF in 1 mL of HPLC-grade Acetonitrile (ACN).

  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of 50:50 ACN:Water (+0.1% Formic Acid).
  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove any synthetic particulate.[1]
    
Instrument Parameters (LC-ESI-MS/MS)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 100 mm x 2.1 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.[1]

  • MS Source: Electrospray Ionization (ESI) - Positive Mode.[1]

  • Scan Range:

    
     50 – 400.[1]
    
  • Collision Energy (CID): Stepped energy (15, 30, 45 eV) to observe both molecular ion and fragments.

Data Validation Checklist

References

  • Rajeena, C. H., et al. "Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety." Journal of Chemical and Pharmaceutical Research, vol. 10, no. 6, 2018, pp. 184-189.[1][2] Link

  • Varshney, M. M., Husain, A., & Parcha, V. "Synthesis and characterization of 5-(Substituted phenyl)-2-furfuraldehydes from substituted anilines."[3] World Journal of Pharmacy and Pharmaceutical Sciences, vol. 4, no. 7, 2015, pp. 1801-1809.[1][3] Link

  • Adeyemi, C. M., et al. "Determination of 5-nitro-2-furaldehyde as marker residue for nitrofurazone treatment."[1] Scientific Reports, vol. 9, 2019. Link

Sources

A Comparative Guide to the Melting Point Determination of Substituted 5-Aryl-2-Furaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the melting point determination for a series of nitro-substituted 5-aryl-2-furaldehydes. It is designed for researchers, scientists, and drug development professionals who rely on accurate physicochemical data for compound characterization and quality control. While the initial focus of this investigation was 5-(3-chloro-4-nitrophenyl)-2-furaldehyde, an extensive search of scientific literature and chemical databases did not yield a reported melting point for this specific isomer. Therefore, this guide has been adapted to offer a valuable comparative study of structurally related and commercially available nitro-substituted furaldehydes. Understanding the impact of substituent placement on the phenyl ring provides critical insights into the molecular properties that influence this fundamental physical constant.

The Significance of Melting Point in a Research Context

The melting point of a crystalline solid is a critical physical property that provides a wealth of information. It is a primary indicator of a compound's purity; impurities typically depress and broaden the melting range. Furthermore, a sharp and reproducible melting point is a key characteristic used in the identification and confirmation of a synthesized compound's structure. In the pharmaceutical industry, melting point is a crucial parameter that can influence a drug's solubility, dissolution rate, and ultimately, its bioavailability.

Comparative Analysis of Nitro-Substituted Furaldehydes

To understand the structure-property relationships that govern the melting points of this class of compounds, a comparative analysis of several nitro-substituted furaldehydes was conducted. The following table summarizes the experimentally determined melting points of these compounds.

Compound NameChemical StructureMelting Point (°C)
5-(4-nitrophenyl)-2-furaldehydeO=Cc1oc(ccc1)-c2ccc(cc2)[O-]204-206[1]
5-(3-nitrophenyl)-2-furaldehydeO=Cc1oc(ccc1)-c2cccc(c2)[O-]156-158[2]
5-(2-nitrophenyl)-2-furaldehydeO=Cc1oc(ccc1)-c2ccccc2[O-]94-97
5-nitro-2-furaldehydeO=Cc1ccc(o1)[O-]32-39[3][4]

The data clearly demonstrates that the position of the nitro group on the phenyl ring has a profound effect on the melting point. The para-substituted isomer, 5-(4-nitrophenyl)-2-furaldehyde, exhibits the highest melting point. This can be attributed to its linear and symmetrical structure, which allows for efficient packing into a stable crystal lattice. This efficient packing maximizes intermolecular forces, such as dipole-dipole interactions and van der Waals forces, requiring more energy to break the crystal structure.

The meta-substituted isomer, 5-(3-nitrophenyl)-2-furaldehyde, has a significantly lower melting point. Its less symmetrical structure likely disrupts the efficiency of crystal lattice packing, leading to weaker intermolecular forces compared to the para isomer.

The ortho-substituted isomer, 5-(2-nitrophenyl)-2-furaldehyde, displays the lowest melting point among the phenyl-substituted analogs. This is likely due to steric hindrance caused by the proximity of the nitro group to the furan ring, which can force the phenyl and furan rings out of planarity. This deviation from planarity further hinders efficient crystal packing.

Interestingly, 5-nitro-2-furaldehyde, where the nitro group is directly attached to the furan ring, has the lowest melting point of the series. This highlights the significant contribution of the phenyl ring to the overall intermolecular forces and crystal lattice energy in the other compounds.

Authoritative Experimental Protocol for Melting Point Determination

The following protocol for melting point determination is based on the capillary method, a widely accepted and authoritative technique outlined in the United States Pharmacopeia (USP).

Principle

A small, finely powdered sample of the compound is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is observed and recorded as the melting point.

Apparatus
  • Melting point apparatus with a temperature-controlled block or oil bath

  • Calibrated thermometer or digital temperature probe

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure
  • Sample Preparation:

    • Ensure the sample is completely dry.

    • If necessary, finely powder the sample using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the material.

    • Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom of the tube. The packed sample should be approximately 2-4 mm high.

  • Initial (Rapid) Determination:

    • Place the packed capillary tube into the heating block of the melting point apparatus.

    • Heat the block at a rapid rate (e.g., 10-20 °C per minute) to get an approximate melting temperature.

    • Observe the sample and note the temperature at which it begins to melt.

  • Accurate Determination:

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Use a new packed capillary tube.

    • Heat the block rapidly to about 10-15 °C below the approximate melting point.

    • Then, decrease the heating rate to 1-2 °C per minute.

    • Carefully observe the sample.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last solid particle melts (the completion of melting).

    • The recorded range is the melting point of the substance.

    • Perform the determination in triplicate to ensure reproducibility.

Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Melting Point Measurement Dry Dry Sample Powder Powder Sample Dry->Powder Pack Pack Capillary Tube Powder->Pack Insert Insert into Apparatus Pack->Insert RapidHeat Rapid Heating (Approx. MP) Insert->RapidHeat Cool Cool Apparatus RapidHeat->Cool SlowHeat Slow Heating (1-2°C/min) Cool->SlowHeat Observe Observe & Record Range SlowHeat->Observe Report Report Melting Point Range Observe->Report

Caption: Workflow for Melting Point Determination.

Conclusion

The melting point of a compound is a fundamental physical property that is heavily influenced by its molecular structure. This comparative guide demonstrates the significant impact of nitro group substitution on the melting points of 5-aryl-2-furaldehydes. The observed trends underscore the importance of molecular symmetry and planarity in facilitating efficient crystal lattice packing, which in turn dictates the strength of intermolecular forces. While the melting point of 5-(3-chloro-4-nitrophenyl)-2-furaldehyde remains to be experimentally determined and reported, the data and methodologies presented herein provide a robust framework for the characterization of this and other related compounds. Adherence to authoritative protocols, such as the USP capillary method, is paramount for obtaining accurate and reproducible results that are essential for advancing scientific research and drug development.

References

  • Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety - JOCPR. (n.d.). Retrieved from [Link]

  • 5-(4-Nitrophenyl)-2-furaldehyde | C11H7NO4 | CID 81567. (n.d.). PubChem. Retrieved from [Link]

  • 5-Nitrofurfural CAS#: 698-63-5. (n.d.). ChemWhat. Retrieved from [Link]

Sources

Safety Operating Guide

5-(3-chloro-4-nitrophenyl)-2-furaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Zero-Compromise" Safety Standard

Do NOT treat 5-(3-chloro-4-nitrophenyl)-2-furaldehyde as generic organic waste.

This compound possesses a nitro-aromatic moiety coupled with a furan ring and a halogen .[1][2] This structural combination dictates a specific disposal protocol to mitigate three distinct risks:

  • Explosive Potential: Nitro-furans can exhibit shock or thermal instability, particularly when dry or in contact with strong alkalis.[1][2]

  • Mutagenicity: The nitrofuran pharmacophore is a known mutagen/carcinogen (similar to nitrofurantoin residues).[2]

  • Toxic Combustion: Improper incineration releases hydrogen chloride (HCl) and nitrogen oxides (NOx).[2]

Immediate Action Directive:

  • Segregate: Isolate from oxidizers, alkalis, and reducing agents immediately.[2]

  • Label: Clearly mark as "Toxic / Halogenated / Potential Mutagen." [2]

  • Disposal Path: High-Temperature Incineration (with scrubber) via a licensed hazardous waste contractor.[2]

Chemical Profile & Risk Causality

To handle this compound safely, you must understand the why behind the protocol. This section analyzes the molecule's Structure-Activity Relationship (SAR) to justify the disposal logic.[2]

Functional GroupAssociated HazardOperational Implication
Nitro Group (

)
Energetic Instability: Strong oxidizer within the molecule.[1][2] Potential for rapid decomposition if heated or shocked.[2]NEVER dispose of in "Sharps" or general trash.[2] Avoid friction/grinding of dry solids.[2]
Chloro Group (

)
Halogenated Waste: Combustion generates corrosive HCl gas.[2]MUST use the "Halogenated Waste" stream.[2] Mixing with non-halogenated solvents increases disposal costs and violates EPA/RCRA segregation rules.[2]
Furaldehyde Core Reactivity: Aldehydes can autoxidize to carboxylic acids or polymerize exothermically with amines/bases.[2]Keep pH Neutral/Acidic. Do not mix with basic waste (e.g., hydroxide solutions) to prevent runaway polymerization.[2]
Nitrofuran Motif Biohazard/Mutagen: Intercalates DNA; potential carcinogen.[2]Double Containment is required to prevent dust inhalation or dermal absorption.[2]

Pre-Disposal Stabilization & Handling

Before the waste contractor arrives, the material must be stabilized in your Satellite Accumulation Area (SAA).[2]

A. Solid Waste (Pure Compound)[2]
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar. Avoid metal containers due to potential acid formation.

  • Solvent Dampening (Recommended): If the powder is old or desiccated, dampen slightly with a high-flashpoint compatible solvent (e.g., dilute ethanol) to reduce shock sensitivity and dust generation.[2]

  • Labeling:

    • Primary: "Hazardous Waste - Toxic Solid."[1][2]

    • Constituents: "5-(3-chloro-4-nitrophenyl)-2-furaldehyde."[1][2]

    • Hazard Codes: Toxic, Irritant, Mutagen.[2]

B. Liquid Waste (Mother Liquor/Solutions)[2]
  • Segregation: Pour only into the Halogenated Organic Solvents carboy.

  • Compatibility Check: Ensure the carboy does not contain strong bases (Sodium Hydroxide, Ammonia) or strong oxidizers (Peroxides, Nitric Acid).[2]

    • Why? Nitrofuran derivatives decompose violently in strong alkaline media (the "Janovsky reaction" mechanism).[2]

  • Headspace: Leave at least 10% headspace in the container to accommodate thermal expansion.[2]

Disposal Workflow & Decision Matrix

The following flowchart illustrates the critical decision nodes for disposing of this specific compound.

DisposalProtocol Start Waste Generation: 5-(3-chloro-4-nitrophenyl)-2-furaldehyde StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Solid Liquid Solution / Mother Liquor StateCheck->Liquid Liquid SolidPrep Double-bag in chemically resistant polyethylene bags (4 mil min) Solid->SolidPrep LiquidSeg Segregate Stream: HALOGENATED ORGANIC Liquid->LiquidSeg SolidContainer Place in HDPE Wide-Mouth Jar Label: 'Toxic Solid - Halogenated' SolidPrep->SolidContainer LabPack Lab Pack for Incineration SolidContainer->LabPack LiquidCompat Compatibility Check: Confirm NO Strong Bases/Oxidizers LiquidSeg->LiquidCompat LiquidCompat->LabPack Contractor Transfer to Licensed Hazardous Waste Contractor LabPack->Contractor Destruction High-Temp Incineration (with HCl Scrubber) Contractor->Destruction

Figure 1: Decision logic for the segregation and packaging of nitrofuran derivatives.

Regulatory & Waste Classification (RCRA)

In the United States (and aligned with EU protocols), this compound falls under specific waste codes.[2] Correct classification prevents regulatory fines.[2]

  • P-List vs. U-List: While this specific isomer is likely not explicitly named on the EPA P-list (acutely hazardous) or U-list, it must be treated as Characteristic Waste due to its toxicity and reactivity.[2]

  • Characteristic Codes:

    • D003 (Reactivity): Potential. If the nitro group concentration is high and the material is dry/crystalline, it may be classified as reactive.[2]

    • Toxic (T): Due to the mutagenic nature of nitrofurans.[2]

  • DOT Shipping Name (for the contractor):

    • Solid: UN 2811, Toxic solids, organic, n.o.s. (5-(3-chloro-4-nitrophenyl)-2-furaldehyde).[1][2]

    • Liquid: UN 1992, Flammable liquids, toxic, n.o.s.[2] (if in solvent).[2][3][4]

Emergency Contingencies: Spills

Scenario: You drop a 5g vial of solid powder on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[2] Nitro-aromatics can be respiratory sensitizers.[2]

  • PPE Upgrade: Don double nitrile gloves (0.11mm min) or Silver Shield® laminate gloves.[2] Wear a P100 particulate respirator if outside a fume hood.[2]

  • No Dry Sweeping: Dry sweeping generates dust which is an inhalation hazard and a potential electrostatic explosion risk.[2]

  • Wet Method: Cover the spill with pads dampened in propylene glycol or water.[2]

  • Neutralization (Surface Decon): After picking up the bulk material, wipe the surface with a mild surfactant.[2] Avoid bleach (hypochlorite), as it can react with the amine/nitrogen groups to form chloramines or other toxic byproducts.[2]

References

  • National Institutes of Health (PubChem). 5-(4-Nitrophenyl)-2-furaldehyde Compound Summary (Analogous Safety Data). Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Management.[2] Retrieved from [Link]

  • ScienceMadness. Disposal of Halogenated and Aromatic Compounds. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.